2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C4H4N2O4 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,2,5-oxadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI Key |
DJUNVCXMCFFPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1OCC(=O)O |
Origin of Product |
United States |
chemical properties of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
An In-depth Technical Guide to 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a novel derivative of the 1,2,5-oxadiazole (furazan) heterocyclic system. Although this specific molecule is not extensively documented in current literature, this document extrapolates from the known chemistry of related furazan derivatives to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities based on the versatile oxadiazole scaffold.
Introduction: The 1,2,5-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to modulate the biological activity of molecules.[2] Unlike its more common 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole imparts distinct electronic characteristics, including a high degree of inductivity, comparable to that of a trifluoromethyl group.[2]
Derivatives of 1,2,5-oxadiazole have been investigated for a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, and vasodilating properties.[3][4] Their utility often stems from their role as bioisosteres for other functional groups or their ability to act as nitric oxide (NO) donors, which is a critical signaling molecule in various physiological processes.[3] The compound of interest, 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid, combines the furazan ring with an acetic acid moiety via an ether linkage, suggesting potential for unique biological interactions and physicochemical properties.
Proposed Synthesis of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
A plausible synthetic route to 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid would likely involve the nucleophilic substitution of a suitable leaving group on a 3-substituted-1,2,5-oxadiazole with a protected form of glycolic acid, followed by deprotection. A key intermediate would be a 3-halo- or 3-hydroxy-1,2,5-oxadiazole.
Synthesis of 3-Hydroxy-1,2,5-oxadiazole Precursor
The synthesis of the 1,2,5-oxadiazole ring itself can be achieved through various methods, often starting from the cyclodehydration of glyoxime or its derivatives.[1] For a 3-substituted derivative, a common starting material is an appropriately substituted 1,2-diketone, which is then converted to its dioxime and subsequently cyclized.
Williamson Ether Synthesis Approach
A standard Williamson ether synthesis protocol could be employed to couple the 3-hydroxy-1,2,5-oxadiazole with an ethyl bromoacetate followed by hydrolysis.
Experimental Protocol:
-
Deprotonation of 3-Hydroxy-1,2,5-oxadiazole: To a solution of 3-hydroxy-1,2,5-oxadiazole in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add one equivalent of a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add 1.1 equivalents of ethyl bromoacetate dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification of the Ester Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ethyl 2-((1,2,5-oxadiazol-3-yl)oxy)acetate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for the target compound.
Predicted Physicochemical Properties
The are dictated by its constituent functional groups: the 1,2,5-oxadiazole ring, the ether linkage, and the carboxylic acid.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₄H₄N₂O₄ | Based on the chemical structure. |
| Molecular Weight | 144.08 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many similar heterocyclic carboxylic acids are crystalline solids at room temperature.[5] |
| Melting Point | Moderately high | The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, leading to a higher melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. Sparingly soluble in nonpolar solvents and water at neutral pH. | The carboxylic acid group enhances polarity and allows for salt formation in basic solutions. |
| pKa | Estimated to be around 3-4 | The electron-withdrawing nature of the 1,2,5-oxadiazole ring is expected to increase the acidity of the carboxylic acid proton compared to acetic acid (pKa ~4.76). |
| Stability | The 1,2,5-oxadiazole ring is generally stable, but can be susceptible to cleavage under strong reducing conditions.[6] | The ether linkage is generally stable under non-extreme conditions. |
Predicted Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR Spectroscopy:
-
A singlet corresponding to the two protons of the methylene group (-O-CH₂-COOH) is expected, likely in the range of 4.5-5.0 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) would appear downfield, typically above 10 ppm, and is D₂O exchangeable.
-
A singlet for the proton on the 1,2,5-oxadiazole ring (if unsubstituted at the 4-position) would be expected in the aromatic region.
-
-
¹³C NMR Spectroscopy:
-
A signal for the carbonyl carbon of the carboxylic acid is expected around 170-180 ppm.
-
The methylene carbon signal should appear in the range of 60-70 ppm.
-
Signals for the carbons of the 1,2,5-oxadiazole ring would be present, with their chemical shifts influenced by the oxygen and nitrogen atoms.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid is expected from 2500-3300 cm⁻¹.
-
A sharp C=O stretching band for the carboxylic acid should be present around 1700-1750 cm⁻¹.
-
C-O stretching bands for the ether and carboxylic acid will be visible in the 1000-1300 cm⁻¹ region.
-
Characteristic vibrations for the C=N and N-O bonds of the oxadiazole ring are also expected.[7]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observable.
-
Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety.
-
Potential Applications in Drug Discovery
The structural features of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid suggest several potential applications in medicinal chemistry.
-
Bioisosteric Replacement: The 1,2,5-oxadiazole ring can serve as a bioisostere for other functional groups, such as esters or amides, potentially improving metabolic stability or modifying receptor binding interactions.[8]
-
Modulation of Physicochemical Properties: The incorporation of the polar oxadiazole ring and the carboxylic acid can enhance aqueous solubility, a desirable property for drug candidates.
-
Antiproliferative Agents: Numerous 1,2,5-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent.[9]
-
Antimicrobial Activity: The oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[10][11]
Logical Relationship Diagram for Potential Applications:
Caption: Potential therapeutic applications stemming from the compound's structure.
Conclusion
While 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid represents a novel chemical entity with limited direct literature precedent, a thorough analysis of the chemistry of the 1,2,5-oxadiazole scaffold allows for the rational design of its synthesis and the prediction of its key chemical properties. The unique combination of the electron-withdrawing furazan ring and the versatile carboxylic acid functionality makes this compound an intriguing target for synthesis and biological evaluation. The protocols and predictions outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising molecule and its potential contributions to the field of medicinal chemistry.
References
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Bhat, K. I., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(8), e2200123. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry. [Link]
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Cerecetto, H., et al. (2000). 1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs: Structure−Activity Relationships. Journal of Medicinal Chemistry, 43(19), 3541–3550. [Link]
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Kumar, G., et al. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65. [Link]
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Sherrill, J., & Tice, C. M. (2021). Furazans in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(3), 375–379. [Link]
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Da Settimo, F., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 101-110. [Link]
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Furazan. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
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Zhang, J., et al. (2015). A Low Sensitivity Energetic Salt Based on Furazan Derivative and Melamine: Synthesis, Structure, Density Functional Theory Calculation, and Physicochemical Property. Journal of Chemical & Engineering Data, 61(1), 335–341. [Link]
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Review on the synthesis of furoxan derivatives. (n.d.). ResearchGate. [Link]
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Chisu, I., et al. (2019). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Revue Roumaine de Chimie, 64(7), 573-580. [Link]
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Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (2018). American Journal of Biomedical Research, 6(1), 25-32. [Link]
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Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (2009). International Journal of PharmTech Research, 1(4), 1475-1485. [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1S), S25-S45. [Link]
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Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. (n.d.). ResearchGate. [Link]
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Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-8. [Link]
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recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (n.d.). [Link]
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Kwiecień, H., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(24), 5945. [Link]
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2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid. (n.d.). NextSDS. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. [Link]
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Stebletsova, I. A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews, 94(10). [Link]
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Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Molecules, 25(24), 5945. [Link]
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Sahu, N., & Singh, R. K. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Advanced Research in Science, Communication and Technology, 1-7. [Link]
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Spectroscopic Characterization of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid (CAS: 1369142-67-5) Formula: C₄H₄N₂O₄ | Exact Mass: 144.017
Executive Summary & Structural Causality
In the realm of medicinal chemistry and energetic materials, the 1,2,5-oxadiazole (furazan) heterocycle is a highly prized scaffold. Known for its high nitrogen-oxygen content and potent electron-withdrawing properties, it frequently serves as a bioisostere for amides or as a nitric oxide (NO) donor[1].
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid represents a fascinating analytical challenge. Its structure is defined by three distinct motifs:
-
The 1,2,5-Oxadiazole Ring: A highly electron-deficient aromatic system.
-
An Ether Linkage (-O-): Connecting the ring to the aliphatic chain.
-
A Carboxylic Acid (-COOH): Providing a site for hydrogen bonding and ionization.
As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a collection of data points, but as a study in electronic causality. The intense electron-withdrawing nature of the furazan ring heavily deshields adjacent nuclei. Consequently, the methylene (-CH₂-) protons are subjected to a dual deshielding effect from both the ether oxygen and the carbonyl group, while the lone ring proton (H4) is pushed far downfield. Understanding these structure-property relationships is critical for accurate structural elucidation and impurity profiling.
Structure-Property Relationships
The following diagram illustrates the logical flow of how the structural motifs of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid dictate its physical and spectroscopic properties.
Caption: Structure-property relationships dictating the spectroscopic signals of the target molecule.
Comprehensive Spectroscopic Data
The data presented below is synthesized from foundational spectroscopic principles and structurally homologous compounds, such as phenoxyacetic acid derivatives and substituted furazans[2].
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
Note: DMSO-d₆ is preferred over CDCl₃ due to the high polarity of the carboxylic acid.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment |
| H-4 (Furazan) | 8.60 - 8.90 | Singlet (s) | 1H | Extreme deshielding due to the electron-deficient 1,2,5-oxadiazole ring. |
| -CH₂- | 5.00 - 5.20 | Singlet (s) | 2H | Deshielded by the adjacent ether oxygen and the anisotropic effect of the carbonyl[3]. |
| -COOH | 12.80 - 13.20 | Broad Singlet (br s) | 1H | Highly exchangeable acidic proton; broadens due to hydrogen bonding. |
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Causality / Assignment |
| C=O | 169.0 - 171.0 | Carboxylic acid carbonyl carbon. |
| C-3 (Furazan) | 158.0 - 162.0 | Furazan ring carbon attached to the highly electronegative oxygen atom. |
| C-4 (Furazan) | 145.0 - 148.0 | Furazan ring carbon attached to the proton. |
| -CH₂- | 65.0 - 68.0 | Aliphatic methylene carbon shifted downfield by the ether linkage. |
Table 3: FT-IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Causality / Assignment |
| 2500 - 3300 | Strong, Broad | O-H stretch of the carboxylic acid dimer. |
| 1720 - 1740 | Strong | C=O stretch of the carboxylic acid. |
| 1600 - 1630 | Medium | C=N stretch characteristic of the furazan ring[4]. |
| 1150 - 1250 | Strong | C-O-C asymmetric stretch of the ether linkage. |
| 950 - 1000 | Medium | N-O stretch intrinsic to the 1,2,5-oxadiazole core. |
Table 4: ESI-MS Data (Electrospray Ionization)
| Ion Mode | m/z Observed | Assignment |
| Negative (-) | 143.0 | [M-H]⁻ (Deprotonated molecular ion - highly sensitive) |
| Positive (+) | 145.0 | [M+H]⁺ (Protonated molecular ion) |
| Positive (+) | 167.0 | [M+Na]⁺ (Sodium adduct) |
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness in analytical chemistry, every protocol must be designed as a self-validating system . This means building internal checks into the workflow that immediately flag degradation, contamination, or instrument drift.
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Dissolve 15-20 mg of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS).
-
Self-Validation Check (Solvent): Before analyzing the sample peaks, verify the residual DMSO pentet at exactly 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively large or shifted, the solvent is wet, which may obscure the critical -CH₂- signal.
-
Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the furazan proton.
-
Self-Validation Check (Integration): Set the integration of the furazan H-4 peak to exactly 1.00. The -CH₂- peak must integrate to precisely 2.00 ± 0.05. Any deviation indicates co-eluting impurities or partial degradation of the ether linkage.
FT-IR (ATR) Protocol
-
Background Acquisition: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is meticulously cleaned with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check (Background): The resulting background spectrum must show a flat baseline. The absence of atmospheric CO₂ (doublet at ~2350 cm⁻¹) and water vapor signals in the final sample spectrum confirms that the background subtraction was mathematically successful.
-
Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans.
ESI-MS Protocol
-
System Priming: Flush the LC-MS fluidic lines with a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Check (Blank): Inject a blank solvent sample. The total ion chromatogram (TIC) must show no peaks above the baseline noise at m/z 143.0 or 145.0, ruling out system carryover.
-
Sample Injection: Inject a 1 µg/mL solution of the analyte. Operate the mass spectrometer in Negative Ion Mode, as the carboxylic acid moiety readily yields the [M-H]⁻ ion, providing the highest signal-to-noise ratio.
Analytical Workflow Visualization
Caption: Analytical workflow for the spectroscopic validation of furazan derivatives.
References
-
Title: Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials Source: ACS Crystal Growth & Design URL: [Link]
-
Title: The 5-oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson-Crick like cmo5U-G Base Pairs Source: Chemistry A European Journal URL: [Link]
-
Title: 1,2,5-Oxadiazole | C2H2N2O | CID 67517 Source: PubChem URL: [Link]
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A Technical Guide to the Multifaceted Mechanisms of Action of 1,2,5-Oxadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole ring system, including its N-oxide counterpart known as furoxan, represents a class of privileged heterocyclic scaffolds in medicinal chemistry.[1] These five-membered rings, containing one oxygen and two nitrogen atoms, are not merely passive structural elements; they are dynamic pharmacophores capable of engaging with biological systems through a diverse and fascinating array of mechanisms.[2][3][4] This guide provides an in-depth exploration of the core mechanisms of action that underpin the broad therapeutic potential of 1,2,5-oxadiazole compounds, from their well-established role as nitric oxide donors to their more recently elucidated functions in targeted enzyme inhibition and bioisosteric replacement.
The Primary Mechanism: Nitric Oxide Donation from the Furoxan Ring
The most extensively characterized mechanism of action for 1,2,5-oxadiazole N-oxides (furoxans) is their ability to act as prodrugs that release nitric oxide (NO) under physiological conditions.[5][6] NO is a critical gaseous signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[7] The therapeutic utility of furoxans as NO-mimetics stems from their bioactivation, which is predominantly a thiol-dependent process.[8][9][10]
Causality of Bioactivation: The furoxan ring is an electrophilic system that reacts with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins.[9] This interaction initiates a cascade of reactions that leads to the cleavage of the N-O bond within the ring, ultimately liberating NO.[8][11] This bioactivation can also be facilitated by enzymes like glutathione S-transferases (GSTs) and cytochrome P450 reductases, which catalyze the reaction with thiols. The rate and extent of NO release can be finely tuned by modifying the substituents on the furoxan ring, thereby influencing the compound's reactivity and pharmacological profile.[8][9] For instance, electron-withdrawing groups can enhance the electrophilicity of the ring, leading to faster NO release, which may be beneficial for acute conditions but could lead to cytotoxicity at higher fluxes.[9] Conversely, attenuated reactivity can unmask the cytoprotective actions of lower, more sustained NO concentrations.[8][9]
The released NO then typically activates soluble guanylate cyclase (sGC) in target cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). This cGMP acts as a second messenger, triggering downstream signaling pathways that result in effects like smooth muscle relaxation (vasodilation).[8]
Featured Experimental Protocol: Quantification of Nitric Oxide Release using the Griess Assay
This protocol provides a reliable method for quantifying nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in aqueous solutions, serving as an indirect measure of NO release from furoxan compounds.
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo derivative that absorbs light strongly at 540-570 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) and create a series of dilutions (e.g., 1-100 µM) in the reaction buffer to generate a standard curve.
-
Thiol Solution: Prepare a solution of a relevant thiol, such as L-cysteine or glutathione (e.g., 5 mM), in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of the furoxan compound solution (at various concentrations) to 50 µL of the thiol solution.
-
Include a negative control (vehicle + thiol) and a blank (buffer only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 24 hours) to allow for NO release and conversion to nitrite.[8]
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Calculate the nitrite concentration in the experimental wells by interpolating their absorbance values against the sodium nitrite standard curve.
-
Self-Validation and Interpretation: The inclusion of a standard curve is critical for accurate quantification. The negative control ensures that the vehicle and thiol alone do not generate a signal. A time-course experiment can be performed to understand the kinetics of NO release. The results validate that the furoxan compound releases NO in a thiol-dependent manner.
Diagram: Furoxan Bioactivation and Signaling Pathway
Caption: Enzymatic and thiol-mediated bioactivation of furoxans to release NO and trigger the sGC/cGMP pathway.
Targeted Enzyme Inhibition: A Modern Role for Oxadiazoles
Beyond NO donation, the 1,2,5-oxadiazole scaffold has emerged as a key pharmacophore in the design of highly specific enzyme inhibitors for various therapeutic targets, particularly in oncology and immunology.[3][12]
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[13][14] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity and promotes immune tolerance for the tumor.[13] Consequently, IDO1 is a prime target for cancer immunotherapy.
Mechanism of Inhibition: Several potent IDO1 inhibitors, such as epacadostat, feature a 4-amino-1,2,5-oxadiazole-3-carboximidamide core.[14][15][16] The hydroxyamidine group within this scaffold acts as a key pharmacophore, directly coordinating with the ferric heme iron in the active site of the IDO1 enzyme.[16][17] This interaction competitively blocks the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzyme's immunosuppressive function.[13][14] Structure-activity relationship (SAR) studies have demonstrated that modifications to the side chains attached to the oxadiazole ring can significantly improve pharmacokinetic properties, such as half-life and oral bioavailability, without compromising inhibitory potency.[15]
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. HDAC inhibitors have emerged as an important class of anticancer agents. While traditional HDAC inhibitors often use a hydroxamic acid group to chelate the active site zinc ion, this moiety can lead to poor selectivity and unfavorable pharmacokinetic profiles.[18]
Mechanism of Inhibition: More recently, oxadiazoles, particularly 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO), have been developed as alternative zinc-binding groups (ZBGs).[18][19][20][21] The TFMO ring system is postulated to engage in a non-chelating interaction with the active-site zinc.[19] The trifluoromethyl group is critical for potency, and the specific regioisomer of the oxadiazole ring is crucial for activity.[19][20] In some cases, the HDAC6 enzyme itself can hydrolyze the oxadiazole ring, transforming the parent inhibitor into an acylhydrazide, which then acts as the active inhibitory species.[18] This unique mechanism, where the target enzyme activates its own inhibitor, offers a novel strategy for achieving isoform selectivity.[18]
Diagram: Workflow for In Vitro Enzyme Inhibition Screening
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide-releasing polymeric furoxan conjugates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,5-Oxadiazole Scaffold in Modern Pharmacophore Design: Mechanistic Insights and Therapeutic Targets
Executive Summary
The 1,2,5-oxadiazole (furazan) ring and its N-oxide derivative (furoxan) represent a highly versatile class of nitrogen-containing heterocycles. Characterized by a π-excessive ring system juxtaposed with an electron-withdrawing N–O–N sequence, the carbon atoms within the 1,2,5-oxadiazole core act as highly active electrophilic centers. This unique physicochemical profile allows these scaffolds to participate in highly specific target interactions, ranging from direct metalloenzyme coordination to stimulus-responsive covalent modifications. This technical guide explores the primary therapeutic targets of 1,2,5-oxadiazoles, detailing the mechanistic causality behind their efficacy and providing self-validating experimental workflows for preclinical evaluation.
Immuno-Oncology: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Mechanistic Causality
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme responsible for catalyzing the rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression depletes tryptophan and accumulates kynurenine, leading to profound T-cell suppression and immune evasion.
Derivatives of 1,2,5-oxadiazole-3-carboximidamide, most notably Epacadostat (4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide), have emerged as potent IDO1 inhibitors 1. The causality behind this design lies in the precise spatial geometry afforded by the rigid 1,2,5-oxadiazole ring. It acts as an optimal bioisostere that positions the hydroxyamidine group to directly coordinate with the ferric ( Fe3+ ) iron of the IDO1 heme center, while the halogenated phenyl ring occupies the hydrophobic pocket of the active site 2.
Diagram 1: IDO1-mediated immune evasion pathway and targeted inhibition by 1,2,5-oxadiazoles.
Self-Validating Protocol: Cellular IDO1 Inhibition Assay
To evaluate the efficacy of novel 1,2,5-oxadiazole derivatives, a cell-based assay utilizing HEK293T cells is preferred. Causality of model choice: HEK293T cells possess near-zero basal IDO1 expression. By transiently transfecting them with an hIDO1 plasmid, researchers create a clean, high-signal background.
Step-by-Step Methodology:
-
Cell Seeding & Transfection: Seed HEK293T cells at 5×104 cells/well in a 96-well plate. Transfect with hIDO1 expression plasmid using a standard lipofection reagent. Self-Validation: Transfect a parallel control group with an empty vector to establish the baseline kynurenine signal.
-
Compound Treatment: 24 hours post-transfection, replace media with assay buffer containing 100μM L-tryptophan and serial dilutions of the 1,2,5-oxadiazole compound (e.g., 0.1nM to 10μM ). Incubate for 24 hours.
-
Kynurenine Quantification: Transfer 100μL of the supernatant to a new plate. Add 10μL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet proteins.
-
Colorimetric Readout: Transfer 50μL of the cleared supernatant and mix with 50μL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm. Self-Validation: Always run a standard curve of pure kynurenine ( 0−50μM ) to ensure the colorimetric reaction is linear and unaffected by the test compound's intrinsic absorbance.
-
Viability Counter-Screen: Perform an MTT assay on the remaining cells in the original plate. This ensures that observed reductions in kynurenine are due to true enzymatic inhibition, not compound-induced cytotoxicity.
Cardiovascular and CNS Therapeutics: Thiol-Dependent NO Donation
Mechanistic Causality
Furoxans (1,2,5-oxadiazole 2-oxides) are a unique class of nitric oxide (NO) donors 3. Unlike classic organic nitrates (e.g., nitroglycerin) which require enzymatic bioactivation via ALDH2—often leading to rapid clinical tolerance—furoxans release NO through a direct, non-enzymatic reaction with physiological thiols (such as glutathione or cysteine) 4. The highly electrophilic nature of the furoxan ring makes it susceptible to nucleophilic attack by thiols, triggering ring-opening and subsequent NO release. This controlled, thiol-dependent flux of NO is highly desirable for neuroprotective (procognitive) applications and targeted vasodilation.
Diagram 2: Thiol-mediated bioactivation of furoxans leading to NO release and sGC activation.
Self-Validating Protocol: In Vitro NO Release Quantification (Griess Assay)
Because furoxans do not spontaneously decompose in aqueous media, their NO release must be measured in the presence of a thiol cofactor.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 100μM solution of the furoxan derivative in 50 mM phosphate buffer (pH 7.4).
-
Thiol Initiation: Initiate the reaction by adding L-cysteine or Glutathione (GSH) to a final concentration of 5mM . Self-Validation: Maintain a control reaction containing the furoxan but lacking the thiol. If NO is detected in this control, the compound is chemically unstable, invalidating its classification as a true furoxan prodrug.
-
Incubation & Sampling: Incubate at 37°C. Extract 50μL aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Griess Reaction: Add 50μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each aliquot. Incubate in the dark for 10 minutes.
-
Quantification: Measure absorbance at 540 nm. Calculate the concentration of nitrite ( NO2− , the stable oxidative product of NO) using a sodium nitrite ( NaNO2 ) standard curve.
Emerging Targets: Topoisomerase I and Parasitic Infections
Beyond immuno-oncology and NO-donation, the 1,2,5-oxadiazole scaffold is actively investigated for direct cytotoxic and anti-parasitic applications.
-
Topoisomerase I Inhibition: Specific libraries of 1,2,5-oxadiazole derivatives have demonstrated the ability to inhibit the catalytic activity of human DNA Topoisomerase I, showing potent antiproliferative effects in HCT-116 (colorectal carcinoma) and HeLa cell lines 5.
-
Anti-Trypanosomal Activity: Benzo[1,2-c]1,2,5-oxadiazole N-oxides exhibit significant antitrypanosomal activity against the epimastigote forms of Trypanosoma cruzi (the causative agent of Chagas disease), often outperforming standard reference drugs in in vitro models 6.
Quantitative Summary of 1,2,5-Oxadiazole Targets
The table below synthesizes the primary therapeutic targets, representative scaffolds, and typical pharmacological metrics associated with 1,2,5-oxadiazole derivatives.
| Therapeutic Target | Disease Indication | Representative Compound / Class | Mechanism of Action | Typical in vitro Potency |
| IDO1 | Solid Tumors (Immuno-oncology) | Epacadostat (1,2,5-oxadiazole-3-carboximidamide) | Competitive binding to active site; direct coordination with heme Fe3+ | IC50≈10−70 nM (Cellular) |
| Soluble Guanylyl Cyclase (via NO) | Cardiovascular / Neurodegeneration | Furoxans (1,2,5-oxadiazole N-oxides) | Thiol-dependent ring opening and NO release | EC50≈0.5−5.0μM (Vasorelaxation) |
| Topoisomerase I | Colorectal / Cervical Cancers | Substituted 1,2,5-oxadiazol-3-amines | Inhibition of DNA relaxation catalytic activity | IC50≈5−20μM (Antiproliferative) |
| Unknown / Oxidative Stress | Chagas Disease (T. cruzi) | Benzo[1,2-c]1,2,5-oxadiazole N-oxides | Generation of reactive nitrogen/oxygen species | ID50≈10−16μM (Epimastigotes) |
Sources
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- 2. 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE [drugs.ncats.io]
- 3. Furoxan - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic Acid: A Computational Framework for Lead Optimization
Executive Summary
The rational design of small-molecule therapeutics increasingly relies on high-fidelity in silico modeling to bridge the gap between chemical structure and biological activity. 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid represents a highly versatile molecular fragment. The 1,2,5-oxadiazole (furazan) ring is a profoundly electron-deficient heterocycle, frequently utilized as a bioisostere for amides and esters. Recent structure-based virtual screening campaigns have successfully identified 1,2,5-oxadiazoles as potent starting points for therapeutic agents, including SENP2 inhibitors[1]. Furthermore, furazan derivatives have been computationally and experimentally validated to occupy the binding sites of critical inflammatory enzymes, such as mPGES-1, establishing essential edge-to-face π-π interactions[2].
This technical guide outlines a rigorous, self-validating in silico pipeline—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—tailored specifically for the computational evaluation of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid.
Quantum Mechanical (QM) Profiling and Charge Derivation
The Causality of Experimental Choice
Standard molecular mechanics (MM) force fields (e.g., OPLS, AMBER) rely on generalized atom types that often fail to capture the highly polarized, electron-withdrawing nature of the 1,2,5-oxadiazole ring. Furthermore, the acetic acid moiety has a pKa of approximately 3.5, meaning it exists almost exclusively as an anion at a physiological pH of 7.4. To accurately model the electrostatic interactions of this anionic, electron-deficient system, Density Functional Theory (DFT) must be employed to map the Electrostatic Potential (ESP) and extract Restrained Electrostatic Potential (RESP) charges.
Step-by-Step Methodology: QM Workflow
-
Conformational Search: Generate a diverse ensemble of 3D conformers using the RDKit ETKDG algorithm to ensure the global minimum is sampled.
-
Geometry Optimization: Submit the lowest-energy conformer to a QM package (e.g., Gaussian 16). Utilize the B3LYP functional with the 6-311++G(d,p) basis set .
-
Causality: The inclusion of diffuse functions (++) is non-negotiable here; without them, the expanded electron cloud of the deprotonated carboxylate anion will be artificially constrained, leading to inaccurate charge mapping.
-
-
Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. The complete absence of imaginary frequencies validates that the structure is a true local minimum rather than a transition state.
-
RESP Extraction: Compute the ESP grid and utilize the Antechamber module to derive RESP charges for subsequent force-field parameterization.
Fig 1. Quantum Mechanical (QM) workflow for RESP charge derivation and validation.
Pharmacophore Mapping & Molecular Docking
The Causality of Experimental Choice
Molecular docking must account for both the ionization state of the ligand and the flexibility of the target's active site. Because 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is an anion, it will aggressively seek basic residues (Arginine, Lysine, Histidine) to form salt bridges. Rigid-receptor docking often produces false negatives if these basic side chains are not perfectly aligned. Therefore, an Induced Fit Docking (IFD) protocol is required.
Step-by-Step Methodology: IFD Protocol
-
Protein Preparation: Import the target crystal structure (e.g., mPGES-1) into a preparation wizard. Use PROPKA to assign protonation states strictly at pH 7.4.
-
Causality: Histidine residues must be correctly typed (HID, HIE, or HIP) to ensure they can act as proper hydrogen bond donors to the oxadiazole nitrogens.
-
-
Grid Generation: Define a 15 Å × 15 Å × 15 Å bounding box centered on the active site.
-
Self-Validation (Re-docking): Extract and re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.
-
Execution: Dock the RESP-parameterized oxadiazole derivative using IFD, allowing protein side chains within 5.0 Å of the ligand to undergo conformational sampling.
Molecular Dynamics (MD) Validation
The Causality of Experimental Choice
Docking provides a static snapshot, which is insufficient for highly flexible fragments like oxyacetic acid. Molecular Dynamics (MD) simulations are deployed to validate the temporal stability of the predicted salt bridges and π-π stacking interactions.
Step-by-Step Methodology: MD Pipeline
-
System Solvation: Place the validated docked complex into a dodecahedral simulation box. Solvate with TIP3P water, maintaining a minimum 10 Å buffer from the protein to the box edge.
-
Neutralization: Inject Na⁺ and Cl⁻ ions to neutralize the system charge and mimic a physiological 0.15 M NaCl environment.
-
Equilibration (Self-Validation): Execute 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration.
-
Causality: Heavy-atom position restraints must be applied during this phase to prevent the solvent from artificially distorting the protein structure before the water molecules have properly relaxed around the ligand.
-
-
Production Run: Remove restraints and execute a 100 ns production run using the AMBER ff99SB-ILDN force field. Extract the ligand RMSD trajectory; a plateauing RMSD (< 2.5 Å fluctuation) validates stable binding.
Fig 2. Sequential in silico pipeline from molecular docking to MD simulation.
In Silico ADMET Profiling
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is critical for oxadiazole derivatives to ensure excellent oral bioavailability and metabolic stability[3]. The integration of oxadiazole rings is a proven strategy in designing multitarget hybrids with highly favorable pharmacokinetic profiles[4].
Below is the synthesized in silico physicochemical and ADMET profile for 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid, generated to evaluate its viability as a lead fragment.
| Parameter | Predicted Value | Pharmacological Implication |
| Molecular Weight | 144.09 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~85.4 Ų | Good oral bioavailability; limited blood-brain barrier (BBB) penetration. |
| Consensus LogP | 0.12 | High aqueous solubility; highly favorable for systemic circulation. |
| pKa (Carboxylic Acid) | ~3.5 | >99% ionized at physiological pH (7.4); acts as a strong anionic anchor. |
| Hydrogen Bond Donors / Acceptors | 1 / 5 | Excellent capacity for target anchoring via salt bridges and H-bonds. |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding. |
Sources
The 1,2,5-Oxadiazole Scaffold in Medicinal Chemistry: Bioisosterism, Synthesis, and Target Modulation
Executive Summary
In the landscape of modern drug discovery, the strategic deployment of privileged heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. Among these, the 1,2,5-oxadiazole (furazan) and its N-oxide derivative (furoxan) represent a highly versatile, yet historically underutilized, class of five-membered nitrogen-oxygen heterocycles.
This technical guide explores the mechanistic utility of the 1,2,5-oxadiazole scaffold. By dissecting its role as a bioisostere for carboxylic acids, detailing robust synthetic protocols for its incorporation, and analyzing its unique pharmacological applications (including NO-donation and anticancer properties), this whitepaper provides a comprehensive framework for integrating this moiety into advanced lead optimization pipelines.
Physicochemical Profiling & Bioisosterism
The success of a drug candidate often hinges on overcoming the liabilities of native functional groups. Carboxylic acids, while excellent for target engagement via hydrogen bonding and ionic interactions, frequently suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation).
The 4-hydroxy-1,2,5-oxadiazolyl moiety serves as a superior classical bioisostere for the carboxy function [1]. The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the hydroxyl group to approximately 4.0–5.0, perfectly mimicking the ionization state of a carboxylate at physiological pH, while simultaneously enhancing the overall lipophilicity of the molecule.
Fig 1. Logical flow of bioisosteric replacement using the 1,2,5-oxadiazole scaffold.
Quantitative Comparison of Properties
To understand the impact of this scaffold hopping, we must look at the quantitative shifts in molecular properties.
Table 1: Physicochemical Comparison of Carboxylic Acid vs. 4-Hydroxy-1,2,5-oxadiazole
| Property | Carboxylic Acid (-COOH) | 4-Hydroxy-1,2,5-oxadiazole | Pharmacological Impact |
| pKa Range | ~4.0 - 5.0 | ~4.0 - 5.0 | Maintains target ionic interactions at pH 7.4. |
| Lipophilicity (LogP) | Baseline (Hydrophilic) | Increased (+0.5 to 1.2) | Enhanced cellular permeability and BBB penetration. |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | 1 Donor, 3 Acceptors | Altered target residence time; new binding vectors. |
| Metabolic Stability | High clearance (Glucuronidation) | Highly resistant | Extended plasma half-life ( t1/2 ) and AUC. |
Synthetic Methodologies: The Causality of Chemistry
Constructing complex molecules around the 1,2,5-oxadiazole core requires precision, particularly because the N-O bond can be sensitive to harsh reductive conditions. A highly efficient, self-validating protocol for the direct synthesis of N -(1,2,5-oxadiazolyl)hydrazones—a critical intermediate for drug design—has been developed via a diazotization/reduction/condensation cascade [2].
Protocol: Diazotization/Reduction Cascade for Hydrazone Synthesis
Objective: To convert 4-amino-1,2,5-oxadiazole into a functionalized hydrazone without cleaving the heterocyclic core.
Step-by-Step Methodology:
-
Electrophilic Nitrosation (Diazotization):
-
Procedure: Dissolve 4-amino-1,2,5-oxadiazole (0.5 mmol) in anhydrous Trifluoroacetic Acid (TFA, 3 mL) and cool to 0 °C. Add Nitrosonium tetrafluoroborate ( NOBF4 , 60 mg, 0.51 mmol) under magnetic stirring. Stir for 1 hour at 0–5 °C.
-
Causality: Traditional NaNO2/HCl diazotization often fails or yields complex mixtures with electron-deficient heteroaromatics. NOBF4 provides a strictly anhydrous, highly reactive source of the nitrosonium ion. TFA acts as a highly polar, non-nucleophilic solvent that stabilizes the transient diazonium intermediate, preventing premature hydrolysis.
-
-
In Situ Reduction:
-
Procedure: Transfer the cold diazonium solution dropwise into a pre-cooled solution of SnCl2⋅2H2O (2.5 mmol) in concentrated HCl (2 mL) at -5 °C.
-
Causality: Stannous chloride ( SnCl2 ) is selected for its specific redox potential. It rapidly and selectively reduces the diazonium salt to the corresponding hydrazine while leaving the sensitive N-O bonds of the 1,2,5-oxadiazole ring intact.
-
-
Condensation & Trapping:
-
Procedure: Immediately add the target aldehyde or ketone (0.6 mmol) to the reaction mixture. Warm to room temperature and stir for 2 hours.
-
Causality: Free heteroaryl hydrazines are notoriously unstable and prone to dimerization or oxidative degradation. Immediate in situ condensation with a carbonyl compound traps the transient hydrazine, forming a highly stable hydrazone.
-
-
Validation & Quality Control (Self-Validating System):
-
Procedure: Quench with ice water, extract with EtOAc, and analyze via LC-MS.
-
Validation Metric: A successful reaction is validated by the complete disappearance of the starting amine mass and the appearance of the [M+H]+ peak corresponding to the hydrazone. The presence of a sharp singlet in the 1H NMR spectrum (typically between 8.0–9.5 ppm) confirms the formation of the imine ( −N=CH− ) proton.
-
Fig 2. Synthetic workflow for N-(1,2,5-oxadiazolyl)hydrazones via cascade reaction.
Pharmacological Applications & Target Modulation
Nitric Oxide (NO) Donation via Furoxans
The 1,2,5-oxadiazole 2-oxide (furoxan) is a unique pharmacophore capable of releasing Nitric Oxide (NO) under physiological conditions [3]. When exposed to endogenous thiols (e.g., glutathione), the furoxan ring undergoes a cascade of ring-opening reactions that liberate NO. This mechanism has been heavily exploited in cardiovascular medicinal chemistry to activate soluble guanylyl cyclase (sGC), leading to vasodilation, and in designing hybrid analgesic compounds where NO release mitigates NSAID-induced gastric toxicity.
Anticancer Activity and Enzyme Inhibition
Beyond NO donation, the core furazan ring exhibits potent anticancer properties. Over the past two decades, numerous derivative medications with an oxadiazole core have demonstrated clear cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) [4].
The mechanism of action is often linked to the inhibition of critical epigenetic enzymes, such as Histone Deacetylases (HDACs). The 1,2,5-oxadiazole ring acts as a surface recognition cap or a zinc-binding group bioisostere, lodging into the active site of HDAC enzymes and halting aberrant cell division.
Conclusion
The 1,2,5-oxadiazole scaffold is far more than a structural novelty; it is a highly tunable, privileged moiety that solves fundamental problems in medicinal chemistry. By leveraging its bioisosteric equivalence to carboxylic acids, chemists can rescue leads suffering from poor pharmacokinetics. Furthermore, mastering the rigorous synthetic protocols required to functionalize this heterocycle—such as the anhydrous diazotization cascade—unlocks new chemical space for developing targeted anticancer agents and NO-donating therapeutics.
References
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Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry. [Link]
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Gasco, A., et al. (2006). Hydroxy-1,2,5-oxadiazolyl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Pharmacological Characterization of γ-Aminobutyric Acid (GABA) Related Compounds. Journal of Medicinal Chemistry.[Link]
-
Bystrov, D. M., Ananyev, I. V., Fershtat, L. L., & Makhova, N. N. (2020). Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade. The Journal of Organic Chemistry.[Link]
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El-Adl, K., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.[Link]
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- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
discovery and history of 1,2,5-oxadiazoles
The 1,2,5-Oxadiazole Scaffold: From High-Energy Explosophores to Targeted Nitric Oxide Donors
Executive Summary
The 1,2,5-oxadiazole heterocycle, colloquially known as furazan, and its N-oxide derivative, furoxan, represent a highly specialized class of five-membered nitrogen-containing rings. While isomeric forms like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have long been staples in standard drug design, the 1,2,5-oxadiazole scaffold possesses a unique, high-energy electronic structure. This whitepaper explores the historical discovery, chemical logic, synthetic evolution, and modern pharmacological applications of 1,2,5-oxadiazoles, providing a comprehensive guide for researchers leveraging this scaffold as a tunable nitric oxide (NO) donor in drug development.
Historical Evolution: From Energetic Materials to Medicinal Chemistry
The broader oxadiazole family was first synthesized in 1884 by Tiemann and Krüger[1]. However, the 1,2,5-oxadiazole isomer remained relatively underexplored in biological contexts for decades. Initially, 1,2,5-oxadiazoles were primarily investigated by materials scientists for the development of High-Energy Density Materials (HEDMs)[1][2]. The furazan ring acts as an "explosophore"—a structural moiety characterized by a high positive enthalpy of formation and high density, which improves oxygen balance and releases harmless nitrogen gas upon detonation[2][3].
A paradigm shift occurred in the early 1990s when researchers discovered the unique pharmacological properties of the furoxan (1,2,5-oxadiazole-2-oxide) system. In 1992, specific furoxan derivatives were reported to possess the ability to release nitric oxide (NO) under physiological conditions[4]. This discovery pivoted the trajectory of 1,2,5-oxadiazoles from explosives toward advanced medicinal chemistry, establishing them as highly tunable, bio-responsive NO-mimetics[4][5].
Structural Chemistry and the Mechanism of NO Release
The furoxan ring is an asymmetric, π-excessive heterocycle characterized by an out-of-ring oxygen atom (N-oxide)[4][6]. The electron-withdrawing N–O–N sequence makes the carbon atoms within the 1,2,5-oxadiazole ring highly electrophilic, rendering the structure uniquely susceptible to nucleophilic attack[6].
Unlike spontaneous NO donors, furoxans require thiol-mediated bioactivation to release NO[4][5]. This provides a critical advantage in targeted drug delivery: localized NO release is triggered only in environments with elevated thiol concentrations or specific oxidative stress profiles (e.g., tumor microenvironments or ischemic tissues).
Causality of NO Release: The reaction initiates when a physiological thiol (such as cysteine or glutathione) executes a nucleophilic attack on the electrophilic carbon of the furoxan ring. This disrupts the aromaticity, triggering a ring-opening event that forms a keto-oxime intermediate. The subsequent cleavage of this intermediate releases nitric oxide (NO) and generates a disulfide byproduct, effectively coupling NO signaling to the local redox state[5].
Caption: Thiol-mediated nitric oxide (NO) release mechanism from furoxans.
Modern Synthetic Methodologies: Overcoming Thermal Instability
Historically, the synthesis of 1,2,5-oxadiazoles relied on the dehydrative cyclization of vicinal bisoximes. However, these traditional protocols required extreme heat (>100 °C). Because the furazan ring is an explosophore, thermal dehydration frequently resulted in catastrophic decomposition, low yields, and severe limitations in functional group compatibility[7].
To circumvent this, modern synthetic protocols utilize 1,1′-Carbonyldiimidazole (CDI) as a mild dehydrating agent. CDI activates the oxime hydroxyl groups for intramolecular cyclization at ambient temperatures, preserving the integrity of the energetic ring and allowing for the synthesis of highly functionalized derivatives[7].
Protocol: Ambient-Temperature Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles via CDI
Objective: To synthesize furazan derivatives while preventing the thermal degradation of the highly energetic heterocycle[7].
-
In Situ Bisoxime Generation: Dissolve the starting cyano-oxime in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of hydroxylamine hydrochloride and a mild base (e.g., triethylamine). Stir for 1 hour to form the vicinal bisoxime.
-
CDI Activation: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of 1,1′-Carbonyldiimidazole (CDI).
-
Causality: CDI selectively reacts with the oxime hydroxyls, forming an active imidazolide intermediate. This drastically lowers the activation energy required for cyclodehydration, bypassing the need for harsh acidic or thermal conditions.
-
-
Ambient Cyclodehydration: Remove the ice bath and stir the reaction at ambient temperature (20–25 °C) for 3 hours.
-
Causality: Maintaining ambient temperature completely avoids the thermal decomposition threshold of the furazan ring, ensuring a high-yield, safe conversion[7].
-
-
Quench and Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation System: Purify via flash chromatography. Validate the cyclized 1,2,5-oxadiazole product using 13C NMR (confirming the absence of oxime carbon peaks and the appearance of characteristic furazan ring carbons at ~150-155 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the dehydrated heterocycle.
Caption: CDI-mediated ambient temperature synthesis of 1,2,5-oxadiazoles.
Pharmacological Applications and Quantitative Efficacy
The ability to couple the NO-donor 1,2,5-oxadiazole N-oxide subunit to known pharmacophores has led to a surge in hybrid drug development[8][9]. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. By modulating the substituents adjacent to the furoxan ring, medicinal chemists can fine-tune the NO release rate to achieve specific therapeutic outcomes[5].
-
Oncology: Furoxan-bearing polymeric micelles have been engineered to co-deliver NSAIDs like ibuprofen. These micelles assemble into 50 nm spheres and release NO in response to intracellular cysteine, demonstrating a synergistic anti-proliferative effect against human colon cancer cells by disturbing intracellular redox balances[4][10].
-
Neuroprotection: Furoxan hybrids (e.g., rabeprazole derivatives) act as NO-mimetics. At attenuated reactivity levels, they unmask the cytoprotective actions of NO, providing neuroprotection in primary neuronal cell cultures following oxygen-glucose deprivation (OGD)[5].
-
Infectious Diseases: 1,2,5-oxadiazole N-oxide and quinoxaline di-N-oxide derivatives exhibit potent antitrypanosomal activity against Trypanosoma cruzi (Chagas disease). The N-oxide moiety acts as a pharmacophore that generates toxic free radical species, disrupting the parasite's redox balance[11].
Table 1: Quantitative Pharmacological Data of 1,2,5-Oxadiazole Derivatives
| Therapeutic Area | Compound / Hybrid System | Key Quantitative Metric / Outcome | Ref |
| Oncology | Furoxan-bearing Micelles + Ibuprofen | Self-assembly into ~50 nm micelles; synergistic anti-proliferative IC50 reduction in colon cancer cells. | [10] |
| Cardiovascular | (1,2,5-oxadiazolyl)azasydnones | NO release concentrations ranging from 19.2% to 195.1% (via Griess assay); potent antiplatelet profile. | [9] |
| Parasitology | Quinoxaline di-N-oxide derivatives | Significant reduction in ID50 against Trypanosoma cruzi epimastigotes via monoelectronation. | [11] |
| Neurology | Furoxan-Rabeprazole hybrids | High cell viability retention following Oxygen-Glucose Deprivation (OGD) in neuronal cultures. | [5] |
Conclusion
The journey of 1,2,5-oxadiazoles from explosive components to sophisticated, thiol-responsive NO donors exemplifies the ingenuity of modern medicinal chemistry. By leveraging mild synthetic protocols like CDI-mediated cyclodehydration, researchers can safely harness this high-energy scaffold. As drug delivery systems become more advanced, the integration of furoxans into nanoparticles and targeted hybrids will continue to expand the therapeutic horizon for cardiovascular, neurodegenerative, and oncological diseases.
References
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Recent progress in synthesis and application of furoxan Source: RSC Publishing (rsc.org) URL:[Link]
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Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Source: PMC (nih.gov) URL:[Link]
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Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review Source: Bentham Science / ResearchGate URL:[Link]
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1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
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Furoxan-Bearing Micelles for Nitric Oxide Delivery Source: PubMed (nih.gov) URL:[Link]
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Recent advances in the synthesis of pharmacologically active oxadiazole-based lead compounds Source: Russian Chemical Reviews (colab.ws) URL:[Link]
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Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent Source: Organic Letters (acs.org) URL:[Link]
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Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC (nih.gov) URL:[Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL:[Link]
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Application Note: Comprehensive Analytical Characterization of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is a heterocyclic compound featuring an oxadiazole ring, an ether linkage, and a carboxylic acid moiety. Molecules of this class are of significant interest in medicinal chemistry due to the diverse biological activities associated with the oxadiazole nucleus, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] As a potential active pharmaceutical ingredient (API) or a critical intermediate, establishing a robust analytical profile is paramount. The purity, identity, and stability of the compound directly impact its efficacy, safety, and regulatory compliance.[4][5][6][7]
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid. It moves beyond simple protocols to explain the scientific rationale behind method selection, ensuring that the data generated is not only accurate but also defensible. The workflow is designed to be a self-validating system, where orthogonal techniques provide corroborating evidence of the molecule's identity and quality.
Integrated Analytical Workflow
A successful characterization campaign relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the molecule's properties.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods: Purity and Identity
Chromatography is the cornerstone for determining the purity of a chemical substance by separating it from any impurities.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold-standard for purity determination of non-volatile organic compounds. The target molecule, being both polar and acidic, presents a challenge for traditional reversed-phase chromatography, where it may exhibit poor retention.[8][9] To overcome this, we employ a buffered mobile phase at a low pH. This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and significantly improving its retention and peak shape on a C18 column.
Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of diluent to make a 0.5 mg/mL stock. Further dilute as needed.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard, provides good hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase (pH ~2.7) to suppress analyte ionization.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min, then hold for 5 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection (UV) | 254 nm or λmax determined by UV scan | Oxadiazole rings typically exhibit strong UV absorbance.[11][12] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the mobile phase. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Expertise & Experience: LC-MS is an indispensable tool that couples the separating power of HPLC with the detection specificity of mass spectrometry. It provides unambiguous confirmation of the molecular weight of the main peak and can help identify impurities. For an acidic compound like this, Electrospray Ionization (ESI) in negative mode is highly effective, as it readily deprotonates the carboxylic acid to form the [M-H]⁻ ion.[9]
Protocol: LC-MS Identification
-
Instrumentation: LC-MS system with an ESI source.
-
LC Conditions: Use the same HPLC method as described above to ensure retention time correlation.
-
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic compounds, promoting the formation of [M-H]⁻. |
| Scan Range | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. |
| Capillary Voltage | -3.0 kV | Typical voltage for stable spray in negative ESI mode. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of the analyte ions. |
| Drying Gas Flow | 10 L/min | Standard flow to aid in droplet evaporation. |
| Expected Ion | [M-H]⁻ at m/z 171.02 | For the molecular formula C₅H₄N₂O₄. |
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography indicates purity, spectroscopy provides the definitive proof of structure.[13][14]
NMR Spectroscopy (¹H and ¹³C)
Expertise & Experience: NMR is the most powerful technique for elucidating the exact structure of an organic molecule. ¹H NMR identifies the number and types of protons and their connectivity, while ¹³C NMR does the same for the carbon skeleton.[15][16] For this molecule, using DMSO-d₆ as a solvent is advantageous as it is polar enough to dissolve the sample and its residual water peak does not typically interfere with the key signals. The acidic proton of the carboxylic acid should be observable as a broad singlet.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.0 | Broad Singlet | 1H, COOH |
| ~9.2 | Singlet | 1H, Oxadiazole C-H | |
| ~5.1 | Singlet | 2H, O-CH₂ -COOH | |
| ¹³C NMR | ~169.0 | - | C =O |
| ~164.0 | - | Oxadiazole C -O | |
| ~155.0 | CH | Oxadiazole C -H | |
| ~65.0 | CH₂ | O-C H₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[17][18] The spectrum will provide clear evidence for the carboxylic acid (both O-H and C=O stretches) and the C-O ether linkage, confirming key structural features.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Oxadiazole Ring |
| ~1250 | C-O stretch | Ether Linkage |
| ~1100 | C-O stretch | Carboxylic Acid |
Thermal Analysis: Solid-State Properties
For any solid material intended for pharmaceutical use, understanding its thermal properties is critical for manufacturing, formulation, and stability.[19][20]
Caption: Relationship between technique and data output.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and an indicator of purity.[21] A sharp, well-defined melting endotherm suggests a highly crystalline and pure substance. Broad peaks can indicate the presence of impurities or multiple solid forms (polymorphism).
Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Method Parameters:
-
Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 250 °C).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the molecule begins to decompose.[22] This information is vital for determining appropriate drying conditions and storage stability.
Protocol: TGA Analysis
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Method Parameters:
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 500 °C).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Conclusion
The analytical characterization of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid requires a multi-technique approach that combines chromatography for purity, spectroscopy for structural identity, and thermal analysis for physicochemical properties. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate a comprehensive and reliable data package suitable for advancing a compound through the drug development pipeline. The orthogonal nature of these methods ensures a high degree of confidence in the material's quality, identity, and behavior.
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC. [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]
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A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. MDPI. [Link]
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Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
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Pharmaceutical Analysis—Drug Purity Determination. ResearchGate. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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Purity determination and evaluation of new drug substances. PubMed. [Link]
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New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Labmate Online. [Link]
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Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Research Square. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]
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SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1,3,4 OXADIAZOLE DERIVATIVES. Pharmedico Publishers. [Link]
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Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]
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Ultraviolet Spectra of Heteroorganic Compounds. DTIC. [Link]
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Ultraviolet spectroscopy. Britannica. [Link]
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UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]
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1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC. [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
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Ultraviolet spectroscopy. UCLA. [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One. [Link]
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LC-MS metabolomics of polar compounds. PubMed. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. ResearchGate. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of the Chilean Chemical Society. [Link]
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Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. PMC. [Link]
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Synthesis, characterization, and antimicrobial evaluation of novel 1,2,4- oxadiazoles derived from trans-3,4-(methylenedioxy). Acta Brasiliensis. [Link]
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Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]
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Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
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Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
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Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. ResearchGate. [Link]
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What's the difference between DSC and TGA analysis? XRF Scientific. [Link]
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Application Notes and Protocols for the Cellular Characterization of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic Acid
Introduction: A Framework for Investigating a Novel Oxadiazole Derivative
The oxadiazole core is a five-membered heterocyclic motif that is a constituent of numerous biologically active compounds, with different isomers demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the 1,2,5-oxadiazole (furazan) scaffold is found in compounds with applications in medicinal chemistry and has been explored for cytotoxic properties. This document outlines a comprehensive strategy for the initial in vitro characterization of a novel derivative, 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid.
As specific biological data for this compound is not yet established in scientific literature, these application notes serve as a guiding framework. They are designed to provide researchers with a logical, stepwise approach to determine its cytotoxic potential and to begin elucidating its mechanism of action in a cell culture setting. The protocols herein are based on established methodologies for the evaluation of new chemical entities.[3][4][5]
PART 1: Compound Handling and Stock Preparation
The accuracy and reproducibility of any in vitro study begin with the correct handling and preparation of the test compound. The acetic acid moiety suggests potential solubility in aqueous buffers, but the heterocyclic core may necessitate an organic solvent.
Protocol 1: Preparation of Master Stock Solution
-
Initial Solubility Test: Begin by assessing the solubility of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid in common, cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture assays at low final concentrations (<0.5% v/v).
-
Stock Solution Preparation:
-
Accurately weigh out a small amount (e.g., 5-10 mg) of the compound.
-
Add the appropriate volume of sterile DMSO to create a high-concentration master stock, for example, 10 mM. The use of a high-concentration stock minimizes the volume of solvent added to the cell culture medium.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
-
Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
PART 2: Initial Cytotoxicity Screening
The primary objective is to determine if and at what concentrations the compound affects cell viability. A dose-response study using a reliable cytotoxicity assay is the cornerstone of this initial evaluation.[3][4][6]
Rationale for Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for initial high-throughput screening of novel compounds.[3][7]
Protocol 2: MTT Assay for Cell Viability
-
Cell Line Selection:
-
Choose a panel of cell lines to assess both general cytotoxicity and potential cancer-specific effects. A common starting point includes:
-
-
Cell Seeding:
-
Culture chosen cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a 37°C, 5% CO2 incubator.
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM master stock in complete cell culture medium to create working solutions. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for a defined period, typically 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[7]
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
Cell viability is calculated as a percentage relative to the vehicle control. The results are then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.15 | 92.0% |
| 10 | 0.65 | 52.0% |
| 25 | 0.30 | 24.0% |
| 50 | 0.15 | 12.0% |
| 100 | 0.12 | 9.6% |
-
Caption: Example data table from an MTT assay.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
PART 3: Elucidating the Mechanism of Action
If 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid demonstrates significant cytotoxicity (e.g., an IC50 value in the low micromolar range), the next logical step is to investigate how it induces cell death.
Caption: Decision-making workflow for mechanism of action (MoA) studies.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Causality: This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when labeled with a fluorophore (e.g., FITC), it identifies these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis
-
Causality: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent cell death. This is assessed by measuring the DNA content of the cell population.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a solution containing PI and RNase A. The RNase A ensures that only DNA is stained.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. The resulting histogram will show distinct peaks corresponding to the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.
PART 4: Safety, Handling, and Disposal
As 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is a novel compound, its toxicological properties are unknown. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound in its solid form or as a concentrated stock solution.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine powder.
-
Disposal: Dispose of all waste (solid compound, contaminated tips, plates, and media) in accordance with institutional guidelines for chemical waste.
References
-
IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link][4]
-
SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link][5]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link][6]
-
Anticancer Research. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Retrieved from [Link][7][8]
-
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link][1]
-
PMC. (n.d.). Therapeutic potential of oxadiazole or furadiazole containing compounds. Retrieved from [Link][2]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link][9]
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- 4. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]
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- 7. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ijper.org [ijper.org]
Application Note: In Vivo Profiling and Mechanistic Validation of 1,2,5-Oxadiazole Derivatives
Executive Summary & Pharmacological Rationale
The 1,2,5-oxadiazole scaffold—encompassing furazans and their N-oxide derivatives, furoxans—has emerged as a highly versatile pharmacophore in modern drug development. Unlike traditional heterocyclic spacers, the 1,2,5-oxadiazole ring is a pharmacologically active warhead. Furoxans, in particular, are uniquely suited for targeted Nitric Oxide (NO) delivery because their ring-opening mechanism is strictly dependent on the presence of endogenous thiols (e.g., glutathione)[1].
The Causality of the Scaffold: The pseudoaromatic properties of the 1,2,5-oxadiazole ring stabilize the molecule against acids and heat, preventing premature degradation in the bloodstream[2]. However, the electrophilic nature of the ring makes it highly reactive to nucleophilic attack by thiolates. This biochemical causality ensures that NO release is spatially restricted to thiol-rich microenvironments, such as the cytoplasm of tumor cells or inflamed neural tissues, thereby minimizing systemic off-target effects like severe hypotension[1].
Thiol-dependent ring-opening of furoxans leading to NO release and sGC activation.
Quantitative Efficacy Profiles
To contextualize the experimental protocols, the following table summarizes the quantitative in vitro and in vivo data for leading 1,2,5-oxadiazole derivatives across various therapeutic indications[2],[3],[4].
| Compound / Derivative | Target Mechanism | In Vitro Potency (IC₅₀) | In Vivo Model | Key In Vivo Readout |
| PRG150 (Furoxan) | NO Release / sGC | N/A | Rat PDN Model | Dose-dependent analgesia; high spinal cord NO uptake |
| Pt-3 Complex | STAT3 Dimerization | 18.4 µM (HCT-116) | Murine LLC Xenograft | Superior tumor growth inhibition vs. Cisplatin |
| Oridonin Hybrid 9h | NO Release / Apoptosis | 0.86 µM (Bel-7402) | Murine Hepatoma | High tumor apoptosis via targeted NO burst |
| Compound 11 (Cyano-furoxan) | NO/sGC/CREB Cascade | N/A | Mouse OGD Model | Neuroprotection; reversed by ODQ administration |
Protocol I: In Vivo Biodistribution & PET Imaging of Furoxan NO Donors
Context: Tracking the NO donor 3-methyl-4-furoxancarbaldehyde (PRG150) in a rat model of painful diabetic neuropathy (PDN)[2].
Causality & Rationale: Nitric oxide is a gaseous free radical with an extravascular half-life of less than 2 seconds, making direct in vivo measurement nearly impossible[2]. By utilizing a dual-isotope PET imaging strategy—labeling the NO-releasing furoxan ring with 13 N and the stable methyl side-chain with 11 C—researchers can decouple the pharmacokinetics of the parent scaffold from the pharmacodynamics of the released NO.
Self-Validation System: The critical validation step in this protocol is the comparative analysis of the 13 N vs. 11 C uptake ratio. A ratio significantly >1.0 in the target tissue (e.g., spinal cord) definitively proves active in vivo ring-opening and NO release, ruling out the mere accumulation of the intact PRG150 molecule[2].
Step-by-Step Methodology:
-
Radiolabeling: Synthesize the 13 N-radiolabeled furoxan ring by reacting crotonaldehyde with 13 NO₂⁻ (produced via cyclotron bombardment). In parallel, synthesize the 11 C-labeled variant targeting the 3-methyl substituent[2].
-
Animal Preparation: Fast adult male Sprague-Dawley rats (induced with PDN via streptozotocin) for 12 hours prior to the study. Catheterize the tail vein for intravenous (IV) administration.
-
Administration: Administer a single bolus IV injection of either the 13 N-PRG150 or 11 C-PRG150 radiotracer (approx. 15-25 MBq).
-
PET-CT Acquisition: Immediately transfer the subject to a microPET/CT scanner. Acquire dynamic PET emission data for 60 minutes, followed by a 10-minute CT scan for anatomical attenuation correction.
-
Biodistribution Analysis: Reconstruct images and define Regions of Interest (ROIs) over the spinal cord, liver, and kidneys. Calculate the Standardized Uptake Value (SUV) for both isotopes.
-
Validation Check: Compute the 13 N/ 11 C SUV ratio in the spinal cord. Confirm that the 13 N signal persists longer than the 11 C signal, validating NO deposition in the somatosensory nervous system[2].
Dual-isotope PET imaging workflow for tracking in vivo NO release and biodistribution.
Protocol II: In Vivo Efficacy of 1,2,5-Oxadiazole Pt(II) Complexes in Oncology
Context: Evaluating Pt-3, a 1,2,5-oxadiazole platinum(II) complex, for STAT3 inhibition in a murine Lewis Lung Carcinoma (LLC) model[4].
Causality & Rationale: Traditional platinum drugs (e.g., cisplatin) rely on non-specific DNA cross-linking, leading to severe systemic toxicity. Integrating a 1,2,5-oxadiazole ligand shifts the mechanism of action toward targeted protein-protein interaction disruption—specifically inhibiting STAT3 dimerization[4]. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the Pt(II) center, optimizing its binding kinetics to the STAT3 SH2 domain.
Self-Validation System: Tumor volume reduction alone is insufficient to prove the mechanism. This protocol mandates ex vivo Western blot analysis of excised tumors to quantify phosphorylated STAT3 (p-STAT3) versus total STAT3. Efficacy must correlate with a dose-dependent decrease in p-STAT3 to validate the on-target mechanism; if the tumor shrinks but p-STAT3 remains unchanged, the mechanism is flagged as off-target[4].
Step-by-Step Methodology:
-
Cell Culture & Inoculation: Culture murine Lewis Lung Carcinoma (LLC) cells in DMEM supplemented with 10% FBS. Inject 1×106 cells subcutaneously into the right flank of 6-week-old C57BL/6 mice[4].
-
Dosing Regimen: Once tumors reach a palpable volume of ~100 mm³ (typically day 7 post-inoculation), randomize mice into three cohorts (n=8): Vehicle control, Cisplatin (positive control, 5 mg/kg), and Pt-3 (10 mg/kg). Administer treatments intraperitoneally (IP) every 3 days for 15 days.
-
In Vivo Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate tumor volume using the formula: V=(length×width2)/2 . Monitor body weight daily as a proxy for systemic toxicity.
-
Ex Vivo Mechanistic Validation: On day 16, euthanize the mice and excise the tumors. Homogenize a 30 mg section of the tumor in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Resolve the lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Quantify the bands via densitometry to confirm that Pt-3 successfully disrupted STAT3 phosphorylation in vivo[4].
Protocol III: Validating sGC-Dependent Neuroprotection
Context: Testing furoxans as NO-mimetic neuroprotective agents[5].
Causality & Rationale: Furoxans activate the NO/sGC/CREB signaling cascade, which is essential for synaptic function and long-term potentiation (LTP). To prove that the neuroprotective effect is strictly NO/sGC-dependent (and not a generic antioxidant effect of the scaffold), a pharmacological blockade is required[5].
Self-Validation System: The protocol utilizes ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a highly selective, irreversible inhibitor of soluble guanylyl cyclase (sGC). If the neuroprotective effect of the furoxan is abrogated upon co-treatment with ODQ, the NO/sGC pathway is validated as the sole causal mechanism[5].
Step-by-Step Methodology:
-
Model Induction: Induce Oxygen-Glucose Deprivation (OGD) in primary hippocampal neuronal cultures to simulate ischemic injury.
-
Treatment Application: Treat the cultures with the target furoxan (e.g., Compound 11) at 10 µM. In a parallel validation cohort, pre-treat the cells with 10 µM ODQ for 30 minutes prior to furoxan administration[5].
-
Viability Assay: 24 hours post-OGD, assess neuronal viability using an MTT or LDH release assay.
-
Validation Check: Confirm that the furoxan-treated group shows significantly higher viability than the OGD vehicle control, and that the Furoxan + ODQ group reverts to baseline injury levels, confirming sGC dependence[5].
References[2] Title: In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats
Source: nih.gov URL: 1] Title: NO donors: Focus on furoxan derivatives Source: researchgate.net URL: 3] Title: Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents Source: nih.gov URL: 5] Title: Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Source: acs.org URL: 4] Title: An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties Source: researchgate.net URL:
Sources
formulation of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid for biological assays
Application Note: Formulation and Handling of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid for Biological Assays
Executive Summary & Scientific Context
The 1,2,5-oxadiazole heterocycle is a privileged five-membered ring system containing two nitrogen atoms and one oxygen atom, widely recognized as a versatile pharmacophore in medicinal chemistry[1]. While its N-oxide derivatives (furoxans) are well-documented as thiophilic electrophiles that release nitric oxide (NO)[2], the unoxidized 1,2,5-oxadiazole core exhibits higher metabolic stability, making it an excellent bioisostere for amides and esters, or a high-value fragment in Fragment-Based Drug Discovery (FBDD).
This application note details the physicochemical rationale and self-validating protocols for formulating 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid (CAS: 1369142-67-5)[3]. Proper formulation is critical to ensure that the compound remains fully solubilized and chemically stable across both in vitro high-throughput screening and in vivo pharmacokinetic evaluations.
Physicochemical Profiling & Causality in Formulation Design
To design an effective formulation strategy, one must first analyze the molecular architecture of the compound. The presence of the oxyacetic acid moiety directly attached to the electron-withdrawing oxadiazole ring significantly lowers the pKa of the carboxylic acid.
Causality in Formulation: Because the estimated pKa is highly acidic (~3.0), the molecule will be >99.9% ionized (deprotonated) at a physiological pH of 7.4. This guarantees exceptional aqueous solubility if the pH is strictly controlled. However, handling the compound in its raw, free-acid solid state requires specific solubilization steps to overcome initial crystal lattice energy and prevent localized pH drops in unbuffered solutions.
| Property | Value | Impact on Formulation Strategy |
| CAS Number | 1369142-67-5[3] | Ensures correct isomer selection during procurement. |
| Molecular Formula | C4H4N2O4[3] | Low molecular weight (fragment-like profile). |
| Molecular Weight | 144.09 g/mol [3] | Facilitates rapid dissolution kinetics in polar solvents. |
| Estimated pKa | ~3.0 - 3.5 | Fully ionized at pH 7.4; requires buffering or in situ salt formation. |
| LogP (Estimated) | < 1.0 | Highly hydrophilic; requires minimal organic co-solvents for in vivo use. |
Experimental Protocols: Self-Validating Systems
The following protocols are designed not just as a sequence of steps, but as self-validating workflows. Each protocol includes a diagnostic step to guarantee the integrity of the formulation before it is introduced to precious biological targets.
Protocol A: In Vitro High-Throughput Screening (HTS) Stock Preparation
For target-based enzymatic assays or cell-based screening, the compound must be introduced via a vehicle that does not disrupt the biological microenvironment.
-
Primary Solubilization: Weigh 14.4 mg of the free acid powder. Add 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 100 mM primary stock. Rationale: DMSO efficiently disrupts the solid crystal lattice of the free acid, ensuring complete solubilization regardless of the solvent's initial pH.
-
Serial Dilution: Prepare all intermediate concentration gradients in 100% DMSO. Rationale: Diluting directly into aqueous buffers at high concentrations can cause transient micro-precipitation before the buffer can neutralize the acid.
-
Aqueous Transfer: Transfer the DMSO intermediate into the final assay buffer (e.g., 50 mM HEPES, pH 7.4) at a maximum 1:100 ratio (final DMSO ≤ 1%).
-
Self-Validating Step (Turbidimetry): Measure the optical density (OD) of the final buffer solution at 600 nm. An OD600>0.01 compared to a vehicle-only control indicates micro-precipitation. If observed, lower the top concentration or increase the buffer capacity.
Protocol B: In Vivo Dosing Vehicle Preparation (IV/PO)
Administering a free carboxylic acid intravenously in unbuffered saline can cause localized acidosis, phlebitis, and precipitation in the bloodstream.
-
Suspension: Suspend the required mass of the compound in sterile water (80% of the final intended volume).
-
In Situ Salt Formation: Add 1.0 molar equivalent of 0.1 N NaOH dropwise while stirring. Rationale: This converts the free acid into a highly soluble sodium salt. The solution will transition from a cloudy suspension to completely clear.
-
Isotonic Adjustment: Add 10X PBS or concentrated NaCl to reach a final physiological concentration of 0.9% NaCl. QS to the final volume with sterile water.
-
Self-Validating Step (Centrifugation): Centrifuge a 100 µL aliquot of the formulated vehicle at 10,000 x g for 5 minutes. The absence of a visible pellet validates complete solubilization, ensuring accurate dosing and preventing embolic events during IV administration.
Analytical Validation: Thiol Reactivity Monitoring
While furoxans (1,2,5-oxadiazole-N-oxides) undergo thiol-dependent bioactivation to release NO[2], the unoxidized 1,2,5-oxadiazole ring in this compound is generally stable. However, when formulating for complex biological matrices rich in thiols (e.g., liver microsomes or whole blood), stability must be analytically verified.
-
Workflow: Incubate the formulated compound (10 µM) in an assay buffer containing 1 mM Glutathione (GSH) at 37°C.
-
Detection: Monitor the parent mass ( m/z 143.0 [M−H]− in negative ion mode) via LC-MS/MS over a 4-hour time course.
-
Causality: A stable Area Under the Curve (AUC) confirms that the oxadiazole ring is not undergoing unwanted nucleophilic attack by biological thiols, validating that any observed biological activity is driven by the intact parent molecule rather than a degradation product.
Workflow Visualization
Workflow for the formulation and analytical validation of 1,2,5-oxadiazole derivatives.
References
-
de Freitas Filho, João Rufino, et al. "Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review." International Research Journal of Pure and Applied Chemistry, 2023. URL: [Link]
-
Romagnoli, Romeo, et al. "Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents." Journal of Medicinal Chemistry, ACS Publications, 2012. URL: [Link]
Sources
The Ascendant Role of 1,2,5-Oxadiazoles in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Unique standing of the 1,2,5-Oxadiazole Scaffold
In the vast and ever-expanding universe of heterocyclic chemistry, the 1,2,5-oxadiazole, or furazan, ring system has carved out a significant niche in medicinal chemistry.[1][2] While its isomers, the 1,2,4- and 1,3,4-oxadiazoles, have been more extensively explored, the unique physicochemical properties of the 1,2,5-oxadiazole scaffold are increasingly being leveraged by researchers and drug development professionals to address complex therapeutic challenges.[1][2] This guide provides an in-depth exploration of the applications of 1,2,5-oxadiazoles in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
The clustered arrangement of heteroatoms in the 1,2,5-oxadiazole ring imparts distinct electronic and physical properties compared to its isomers.[2] These properties, including high polarity and a significant electron-withdrawing nature, can be harnessed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Furthermore, the N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are renowned for their ability to act as nitric oxide (NO) donors under physiological conditions, a property with profound therapeutic implications.[3]
This document will delve into two of the most promising applications of 1,2,5-oxadiazoles: their use as anticancer agents and as nitric oxide donors. We will explore the mechanistic underpinnings of their activity in these areas and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Therapeutic Applications of 1,2,5-Oxadiazole Derivatives
The versatility of the 1,2,5-oxadiazole scaffold has led to its investigation in a multitude of therapeutic areas, including but not limited to oncology, cardiovascular disease, and infectious diseases.
Antiproliferative and Anticancer Activity
A growing body of evidence highlights the potential of 1,2,5-oxadiazole derivatives as potent anticancer agents.[4] Their mechanism of action is often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer cell proliferation. The cytotoxic effects of these compounds have been demonstrated across a variety of human cancer cell lines, including those of the breast, colon, and lungs.[5][6]
The antiproliferative activity of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3] The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.
Data Presentation: In Vitro Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [5] |
| T98G (Glioblastoma) | 34.4 | [5] | |
| LN229 (Glioblastoma) | 37.9 | [5] | |
| SKOV3 (Ovarian) | 14.2 | [5] | |
| MCF7 (Breast) | 30.9 | [5] | |
| A549 (Lung) | 18.3 | [5] | |
| Compound 1 | SKOV3 (Ovarian) | 21.1 | [7] |
| MCF7 (Breast) | 70.9 | [7] | |
| Compound 9h | K562 (Leukemia) | 1.82 | [3] |
| MGC-803 (Gastric) | 1.81 | [3] | |
| Bel-7402 (Liver) | 0.86 | [3] | |
| Aminoguanidine derivative 83 | HL-60 (Leukemia) | 11 | [8] |
| Compound 84 | HL-60 (Leukemia) | 8.9-12.5 | [8] |
| K562 (Leukemia) | 8.9-12.5 | [8] | |
| HT-29 (Colon) | 8.9-12.5 | [8] | |
| Compound 85 | MDA-MB-231 (Breast) | 2.31-3.75 | [8] |
| MCF-7 (Breast) | 2.31-3.75 | [8] | |
| HEP-G2 (Liver) | 2.31-3.75 | [8] | |
| SMMC-7721 (Liver) | 2.31-3.75 | [8] |
1,2,5-Oxadiazole N-Oxides (Furoxans) as Nitric Oxide Donors
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[3][9] The ability of furoxans to release NO in a controlled manner has positioned them as attractive candidates for the treatment of cardiovascular diseases, erectile dysfunction, and other conditions associated with NO deficiency.[3]
The release of NO from furoxans is typically triggered by a reaction with endogenous thiols, such as glutathione.[10] This thiol-dependent activation allows for a targeted release of NO in specific biological environments. The amount of NO released can be quantified using methods like the Griess assay, which detects nitrite, a stable and nonvolatile breakdown product of NO.[9][11][12]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a representative 1,2,5-oxadiazole derivative and for the biological assays used to evaluate its antiproliferative and NO-donating properties.
Protocol 1: Synthesis of 3,4-Diphenyl-1,2,5-oxadiazole
This protocol describes a common and reliable method for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles via the cyclization of an α-dione dioxime.
Materials:
-
Benzil
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Acetic anhydride
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Synthesis of Benzil Dioxime:
-
In a round-bottom flask, dissolve benzil in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated benzil dioxime by filtration, wash with water, and dry.
-
-
Cyclization to 3,4-Diphenyl-1,2,5-oxadiazole:
-
In a clean, dry round-bottom flask, suspend the benzil dioxime in acetic anhydride.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Collect the crude product by filtration and wash thoroughly with water.
-
Purify the crude 3,4-diphenyl-1,2,5-oxadiazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
-
Characterize the final product by melting point, NMR, and mass spectrometry.
-
Diagram: Synthetic Workflow for 3,4-Diphenyl-1,2,5-oxadiazole
Caption: Workflow for the synthesis of 3,4-diphenyl-1,2,5-oxadiazole.
Protocol 2: MTT Assay for Antiproliferative Activity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,2,5-oxadiazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
1,2,5-Oxadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader (570 nm or 590 nm)
-
Humidified CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,5-oxadiazole test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm or 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Protocol 3: Griess Assay for Nitric Oxide Detection
This protocol describes the use of the Griess reagent system to quantify nitrite levels as an indirect measure of NO released from furoxan derivatives.[11][12][13]
Materials:
-
Furoxan test compounds
-
Phosphate buffer (pH 7.4)
-
L-cysteine (for thiol-dependent NO release)
-
Griess Reagent A (Sulfanilamide solution)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the furoxan test compounds in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer (pH 7.4) to the desired final concentration.
-
To assess thiol-dependent NO release, prepare parallel samples containing L-cysteine.
-
Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).
-
-
Nitrite Standard Curve:
-
Prepare a series of sodium nitrite standards in the same buffer as the samples, typically ranging from 1 to 100 µM.
-
-
Griess Reaction:
-
Pipette 50-100 µL of each sample and standard into separate wells of a 96-well plate.
-
Add 50-100 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50-100 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the nitrite standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of nitrite in the test samples.
-
Calculate the percentage of NO released from the furoxan compounds.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. media.cellsignal.cn [media.cellsignal.cn]
Technical Support Center: Troubleshooting 1,2,5-Oxadiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique mechanistic hurdles associated with these electron-deficient, π-excessive heterocycles.
Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols to optimize your synthetic workflows.
Dioxime Dehydration & The Beckmann Rearrangement
Q: When dehydrating glyoximes using thionyl chloride (SOCl₂), my LC-MS and NMR data indicate a significant amount of 1,2,4-oxadiazole byproducts. How can I prevent this side reaction and isolate the desired 1,2,5-oxadiazole?
A: This is a classic causality of the Beckmann rearrangement outcompeting direct cyclodehydration. When you use strong electrophilic dehydrating agents like SOCl₂ on glyoximes, the activation of the oxime hydroxyl group creates an excellent leaving group. This triggers the anti-alkyl or anti-aryl group to migrate to the nitrogen atom, forming a transient nitrilium ion intermediate. This intermediate subsequently re-cyclizes to form the thermodynamically stable 1,2,4-oxadiazole byproduct (1)[1].
Troubleshooting Solution: To suppress the Beckmann rearrangement, you must switch to a thermal or milder dehydrating approach. Heating the glyoxime with succinic anhydride at 150–170 °C bypasses the highly electrophilic activation step, favoring direct cyclodehydration to the 1,2,5-oxadiazole (2)[2].
Quantitative Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Temp | Primary Byproducts | Typical Yield | Mechanistic Notes |
| SOCl₂ | 0–25 °C | 1,2,4-oxadiazoles | 40–60% | Electrophilic activation triggers Beckmann rearrangement. |
| Succinic Anhydride | 150–170 °C | Minimal | 70–85% | Thermal cyclodehydration; requires thermally stable substituents. |
| NaOH / Heat | 100 °C | Ring cleavage products | 50–70% | Suitable only for robust, monosubstituted or unsubstituted derivatives. |
Furoxan Regioselectivity & The PRIS Strategy
Q: I am attempting to synthesize an unsymmetrical furoxan (1,2,5-oxadiazole-2-oxide) via the dimerization of nitrile oxides, but I consistently isolate an inseparable 1:1 mixture of regioisomers. How can I control the position of the N-oxide?
A: The furoxan ring is inherently asymmetric due to the out-of-ring oxygen atom (N-oxide). Conventional synthetic methods, such as nitrile oxide dimerization or the oxidation of unsymmetrical dioximes, rely on pre-installed substituents and offer poor regiocontrol, inevitably leading to regioisomeric mixtures (3)[3].
Troubleshooting Solution: Abandon the pre-installation approach and adopt the Post-Ring Introduction of Substituents (PRIS) strategy . The PRIS strategy involves constructing a symmetrical, halogenated furoxan ring (e.g., dibromofuroxan) first, and subsequently performing targeted C–C bond-forming cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) to introduce your desired substituents sequentially (4)[4]. Because the furoxan ring is labile, ensure you use mild bases (e.g., Cs₂CO₃) and highly active palladium catalysts to prevent ring-opening side reactions.
Mitigating Energetic Hazards in Furazan Synthesis
Q: During the scale-up of a furazan carboxylate, our safety team flagged the cyclic dioxime intermediates as highly energetic and shock-sensitive. Is there a safer, scalable alternative that avoids dioxime isolation?
A: Yes. The traditional dehydration of dioximes frequently involves highly energetic intermediates that pose severe explosion risks during process scale-up (5)[5]. A modern, process-friendly alternative is the telescoped nitrosation–oxidative cyclization of enamines . This method completely bypasses the isolation of the cyclic dioxime by generating a nitroso intermediate in situ, which is immediately cyclized using a hypervalent iodine reagent like (diacetoxyiodo)benzene (PIDA) (5)[5].
Synthesis Workflow & Decision Matrix
To assist in selecting the optimal synthetic route based on your target molecule's symmetry and oxidation state, consult the workflow diagram below:
Workflow for selecting the optimal 1,2,5-oxadiazole synthesis route.
Validated Experimental Protocols
Protocol A: Telescoped Nitrosation-Oxidative Cyclization (Enamine to Furazan)
Use this protocol to avoid isolating shock-sensitive dioxime intermediates.
-
Nitrosation: Dissolve the starting enamine (1.0 equiv) in dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice bath.
-
In Situ Generation: Slowly add sodium nitrite (NaNO₂, 2.0 equiv) followed by dropwise addition of acetic acid to generate the nitroso intermediate. Stir for 2 hours at room temperature.
-
Oxidative Cyclization: Without isolating the intermediate, directly add (diacetoxyiodo)benzene (PIDA, 1.2 equiv) to the reaction flask.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the nitroso mass peak and the appearance of the furazan core (M+H) indicates successful cyclization. Do not use PIFA, as it may cause oxidative cleavage leading to benzonitrile side products.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: High-Temperature Glyoxime Dehydration
Use this protocol for robust, symmetrical glyoximes to prevent Beckmann rearrangement.
-
Preparation: Suspend the substituted glyoxime (1.0 equiv) in a reaction flask containing succinic anhydride (1.5 equiv). The succinic anhydride acts as both the dehydrating agent and the melt medium.
-
Heating: Heat the mixture to 150–170 °C under an inert argon atmosphere.
-
Self-Validation Checkpoint: Observe the upper neck of the flask. The visible condensation of water vapor is a direct kinetic indicator that cyclodehydration is actively occurring.
-
Isolation: Cool the mixture to room temperature. Neutralize the succinic acid byproduct with 10% NaOH, and extract the aqueous phase with ethyl acetate (3x).
-
Structural Verification: Perform ¹³C NMR on the isolated product. The furazan ring carbons typically resonate symmetrically between 140–155 ppm. If you observe distinct, asymmetrical carbon peaks in this region, it indicates contamination by the 1,2,4-oxadiazole Beckmann byproduct.
References
- Recent progress in synthesis and application of furoxan.Kobe University / RSC Advances.
- Recent progress in synthesis and applic
- Product Class 7: 1,2,5-Oxadiazoles.Thieme-connect.
- Applic
- Preparation of Furazan Carboxylates from Enamines by a Nitrosation–Oxidative Cyclization Sequence.
Sources
Technical Support Center: Overcoming Solubility Challenges of 1,2,5-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole-2-oxide (furoxan) derivatives. This guide is designed to provide in-depth, practical solutions to the common and often complex solubility challenges encountered during the development of these promising therapeutic agents. By integrating fundamental physicochemical principles with proven experimental strategies, this resource will help you navigate from identifying a solubility problem to implementing a robust solution.
Introduction: The 1,2,5-Oxadiazole Solubility Conundrum
The 1,2,5-oxadiazole ring is a valuable scaffold in medicinal chemistry, known for its metabolic stability and its role in compounds with a wide range of biological activities, including applications as nitric oxide (NO) donors.[1][2][3] However, the planar, often lipophilic nature of these heterocyclic systems can lead to strong crystal lattice energies and poor aqueous solubility, posing significant hurdles for formulation and preclinical evaluation.[4][5] More than 40% of new chemical entities are estimated to be practically insoluble in water, making this a common challenge in drug discovery.[6] This guide provides a structured approach to systematically address and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering solubility problems with their 1,2,5-oxadiazole compounds.
Q1: My 1,2,5-oxadiazole derivative is poorly soluble in aqueous buffers. What are the underlying reasons for this?
A1: The low aqueous solubility of many 1,2,5-oxadiazole derivatives stems from a combination of their inherent physicochemical properties. The parent furazan ring is a π-excessive heterocycle with a significant dipole moment but is weakly basic (pKa ≈ -5.0), meaning it does not readily protonate to form a more soluble cationic species under typical physiological pH conditions.[7] Solubility is therefore dominated by the nature of the substituents at the 3- and 4-positions. If these substituents are non-polar or the molecule is highly symmetrical, this can lead to:
-
High Lipophilicity: The compound may have a high logP value, favoring partitioning into non-polar environments over aqueous media.
-
Strong Crystal Lattice Energy: The planar structure of the ring can promote efficient packing in the solid state, resulting in a stable crystal lattice that requires significant energy to break apart during dissolution.[5]
Q2: I am preparing my compound for a biological assay. It precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is the first thing I should try?
A2: This is a classic sign that your compound has exceeded its thermodynamic solubility in the final assay buffer. The immediate troubleshooting steps are:
-
Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration if your assay's sensitivity allows for it.
-
Optimize Co-solvent Percentage: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay medium should be minimized (typically <0.5%) to avoid artifacts.[6] However, you can experiment with slightly increasing the final DMSO concentration, ensuring you run a vehicle control to confirm the solvent itself doesn't affect the assay outcome.
-
pH Adjustment (Substituent-Dependent): If your molecule has ionizable functional groups (e.g., amines, carboxylic acids) on its side chains, adjusting the buffer pH can significantly enhance solubility.[4] For a basic amine, lowering the pH will protonate it, increasing solubility. For an acidic group, raising the pH will deprotonate it, also increasing solubility.
Q3: Can I use salt formation to improve the solubility of my 1,2,5-oxadiazole compound?
A3: Salt formation is a highly effective method, but it depends entirely on the presence of ionizable functional groups on your molecule.[8] The 1,2,5-oxadiazole ring itself is not sufficiently basic to form stable salts with acids.[7] Therefore, this strategy is only viable if your compound possesses:
-
A sufficiently basic group (e.g., an aliphatic amine or pyridine) to form a salt with an acid (e.g., HCl, mesylate).
-
An acidic group (e.g., a carboxylic acid or a phenol) to form a salt with a base (e.g., NaOH, tromethamine). The success of salt formation depends on the pKa of the ionizable group and the intrinsic solubility of the compound.[9]
Q4: What is the difference between a furoxan and a furazan, and does the N-oxide group affect solubility?
A4: A furazan is a 1,2,5-oxadiazole. A furoxan is the N-oxide derivative, a 1,2,5-oxadiazole-2-oxide.[10] The N-oxide group introduces greater polarity and can act as a hydrogen bond acceptor, which can influence solubility. However, its effect is not always straightforward and can be context-dependent, also affecting crystal packing and other physicochemical properties.[11] In some cases, the N-oxide can be leveraged in prodrug strategies or may alter the compound's electronic properties, which could indirectly affect its interactions with solvents.[1]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving persistent solubility issues.
Issue 1: Compound Crashes Out of Solution During Experiments
-
Symptoms: You observe precipitation, cloudiness, or crystal formation either immediately upon dilution into an aqueous medium or over the course of the experiment.
-
Causality: This indicates that the free drug concentration has surpassed its thermodynamic solubility limit in the given medium, leading to nucleation and crystal growth.
Caption: Initial troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Biological Activity or Lower-Than-Expected Potency
-
Symptoms: High variability between experimental replicates or an IC50/EC50 value that is significantly weaker than expected from structural analogs or modeling data.
-
Causality: Poor solubility can be the hidden culprit. The actual concentration of the dissolved, active compound may be much lower than the nominal concentration and can vary between wells or experiments. The undissolved compound is not bioavailable to interact with the target.
-
Confirm the Kinetic vs. Thermodynamic Solubility: Use a standardized assay (e.g., nephelometry or UV-Vis spectroscopy) to determine the actual solubility limit in your experimental buffer. This will tell you the maximum concentration you can reliably test.
-
Employ Solubility Enhancement Technologies: If the required concentration for your assay is above the thermodynamic solubility limit, you must employ a formulation strategy to increase the apparent solubility.
Part 3: Advanced Solubility Enhancement Strategies
When simple methods are insufficient, more advanced formulation and chemical modification strategies are required. The choice of strategy depends on the compound's properties and the intended application (e.g., in vitro assay vs. in vivo oral delivery).
Caption: Selecting an appropriate advanced solubility enhancement strategy.
Strategy 1: Chemical Modification - The Prodrug Approach
A prodrug is a bioreversible derivative of a parent drug molecule that is designed to overcome a specific barrier, such as poor solubility.[6] Once administered, the prodrug is cleaved in vivo (enzymatically or chemically) to release the active parent compound.
-
Causality: By attaching a highly polar, ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to the 1,2,5-oxadiazole core via a labile linker, the overall aqueous solubility of the molecule can be dramatically increased.[5] This is particularly effective for parenteral formulations.
-
When to Use: When high aqueous solubility is required for IV administration or when formulation approaches alone are insufficient to achieve desired oral exposure. This should be considered early in development.[12]
-
Key Consideration: The linker must be stable in the formulation but readily cleaved at the target site to release the active drug. The promoiety itself should be non-toxic.
Strategy 2: Formulation - Amorphous Solid Dispersions (ASDs)
This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level, creating an amorphous (non-crystalline) solid.[13]
-
Causality: The amorphous state has higher free energy than the stable crystalline state.[14][15] This means less energy is required for the drug molecules to dissolve, leading to a higher apparent solubility and the ability to generate a supersaturated solution, which can significantly improve oral absorption.[13][14]
-
When to Use: For oral solid dosage form development of BCS Class II or IV compounds.
-
Common Carriers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Challenge: The amorphous state is thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of heat and humidity. The polymer carrier is crucial for stabilizing the amorphous drug.[16]
Strategy 3: Formulation - Nanosuspensions
A nanosuspension consists of pure, sub-micron sized drug particles suspended in a liquid medium, stabilized by surfactants or polymers.[17][18]
-
Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area is dramatically increased, leading to a much faster dissolution rate.[12][17]
-
When to Use: Excellent for both oral and parenteral delivery of poorly soluble drugs. It is a carrier-free approach, allowing for high drug loading.
-
Stabilizers: Poloxamers, polysorbates, and lecithin are commonly used to prevent the aggregation of the nanoparticles.
Part 4: Data & Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold-Increase in Solubility/Dissolution | Advantages | Disadvantages |
| pH Adjustment | Ionization of acidic/basic substituents | 10 to >1,000-fold | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Co-solvents | Reduce solvent polarity | 2 to 50-fold | Easy to implement for in vitro screens. | Potential for in vitro assay interference or in vivo toxicity at high concentrations. |
| Prodrugs | Covalent attachment of a solubilizing promoiety | 10 to >10,000-fold | Can achieve very high solubility; suitable for IV. | Requires chemical synthesis; complex PK/PD profile; promoiety must be non-toxic.[12] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule | 5 to 2,000-fold | Well-established; can improve stability. | Limited by stoichiometry and binding affinity; potential for nephrotoxicity with some CDs.[8] |
| Solid Dispersions | Drug molecularly dispersed in a polymer matrix | 10 to >200-fold (dissolution rate) | Significant enhancement of oral bioavailability. | Physical instability (recrystallization); requires specialized manufacturing (spray drying, HME).[13] |
| Nanosuspensions | Increased surface area from particle size reduction | 5 to >100-fold (dissolution rate) | High drug loading; applicable to multiple routes. | Physical instability (particle growth); requires specialized equipment for production.[17] |
Note: Fold-increase values are illustrative and highly dependent on the specific compound and system.
Experimental Protocol: Preparation of a 1,2,5-Oxadiazole Nanosuspension via High-Speed Homogenization
This protocol describes a common top-down method for producing a nanosuspension suitable for early-stage in vitro and in vivo evaluation.
Objective: To increase the dissolution rate of a poorly soluble 1,2,5-oxadiazole derivative by reducing its particle size.
Materials:
-
1,2,5-Oxadiazole derivative (API)
-
Stabilizer solution (e.g., 2% w/v Poloxamer 407 in purified water)
-
Purified water
-
High-speed homogenizer (e.g., IKA Ultra-Turrax)
-
Particle size analyzer (e.g., Malvern Zetasizer)
Methodology:
-
Preparation of the Stabilizer Solution:
-
Accurately weigh Poloxamer 407 and dissolve it in purified water. This may require gentle heating or stirring overnight to ensure complete dissolution. Allow the solution to cool to room temperature.
-
-
Coarse Suspension Formation:
-
Accurately weigh the 1,2,5-oxadiazole API (e.g., 100 mg).
-
In a suitable vessel, add a small volume of the stabilizer solution to the API powder to form a paste. This wets the powder and prevents clumping.
-
Gradually add the remaining stabilizer solution (to a final volume of 10 mL, for a 1% w/v suspension) while stirring continuously with a magnetic stirrer. Stir for 30 minutes to ensure the API is well-dispersed.
-
-
High-Speed Homogenization:
-
Place the coarse suspension in an ice bath to dissipate the heat generated during homogenization.
-
Immerse the probe of the high-speed homogenizer into the suspension.
-
Homogenize the suspension at high speed (e.g., 10,000 - 20,000 rpm) for a set duration (e.g., 15-30 minutes). Optimization of speed and time is critical and compound-dependent.[12]
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Immediately after homogenization, withdraw a sample and dilute it appropriately with purified water. Measure the Z-average particle size and PDI using a dynamic light scattering instrument. The target is typically a mean particle size < 500 nm with a PDI < 0.3.
-
Zeta Potential: Measure the zeta potential to assess the physical stability of the suspension. A value of ±30 mV or greater is generally indicative of a stable suspension.
-
Dissolution Testing: Perform an in vitro dissolution test comparing the nanosuspension to the unformulated API powder. Use a relevant dissolution medium (e.g., simulated gastric fluid). The nanosuspension should show a significantly faster dissolution rate.
-
-
Storage:
-
Store the final nanosuspension at 2-8°C to minimize particle growth (Ostwald ripening).
-
This protocol provides a starting point; optimization of the stabilizer type, stabilizer concentration, drug concentration, homogenization speed, and time is essential for developing a robust and stable nanosuspension.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. smsjournals.com [smsjournals.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. jpbsci.com [jpbsci.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
side reactions in the synthesis of 3-hydroxy-1,2,5-oxadiazole derivatives
Technical Support Center: Synthesis of 3-Hydroxy-1,2,5-Oxadiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 3-hydroxy-1,2,5-oxadiazoles (commonly known as 3-hydroxyfurazans). As critical pharmacophores, NO-donors, and highly effective bioisosteres for carboxylic acids (with a pKa of ~3) [1], these heterocycles are invaluable in drug development. However, their synthesis is notoriously challenging due to the inherent ring strain, high electron deficiency, and susceptibility to base-catalyzed degradation.
This guide is designed for researchers and drug development professionals. It provides field-proven workflows, mechanistic troubleshooting, and self-validating protocols to mitigate common side reactions such as over-oxidation, incomplete cyclization, and heterocyclic ring cleavage.
Core Experimental Workflows & Causality
Direct cyclization of acyclic precursors to 3-hydroxyfurazans often results in low yields due to competing side reactions. The most reliable, high-yielding strategy involves a two-stage approach: constructing a stable 1,2,5-oxadiazole ring bearing a leaving group (e.g., a sulfonyl or halogen moiety), followed by nucleophilic displacement to install the hydroxyl group [2].
Protocol: Synthesis via Sulfonyl Displacement
Causality: The electron-withdrawing nature of the 1,2,5-oxadiazole ring makes the C3 and C4 positions highly susceptible to nucleophilic aromatic substitution ( SNAr ). By utilizing a 3-sulfonyl intermediate, the leaving group is readily displaced by hydroxide under controlled conditions, avoiding the oxidative side reactions that plague direct cyclization methods.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the 3-sulfonyl-1,2,5-oxadiazole precursor in a mixture of THF and water (1:1 v/v). Cool the system to 0–5 °C using an ice-water bath.
-
Nucleophilic Displacement: Slowly add 2.5 equivalents of 1M NaOH dropwise over 30 minutes.
-
Self-Validation: Monitor the reaction strictly via LC-MS or TLC. The displacement is rapid. The reaction is self-validating when the non-polar sulfonyl precursor completely disappears, replaced by a highly polar baseline spot (the furazanate anion). Do not exceed 60 minutes of reaction time.
-
-
Quenching & Acidification: Immediately upon completion, quench the reaction by adding 1M HCl dropwise while maintaining the temperature below 5 °C until the pH reaches 2–3.
-
Causality: The 3-hydroxyfurazan product is highly acidic. Acidification protonates the furazanate anion, driving the product out of the aqueous phase and preventing base-catalyzed ring cleavage.
-
-
Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Workflow for 3-hydroxyfurazan synthesis highlighting key intermediates and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-hydroxyfurazan is degrading during the basic workup. What is the mechanism of this loss, and how can I prevent it? A: You are likely experiencing base-catalyzed heterocyclic ring cleavage. Because 3-hydroxyfurazans have a pKa of ~3, they exist as deprotonated furazanate anions in basic conditions. The negative charge on the exocyclic oxygen delocalizes into the highly strained 1,2,5-oxadiazole ring. If the temperature rises or the pH remains >12 for too long, this charge delocalization forces the cleavage of the weak N–O bond, resulting in a Beckmann-type fragmentation that yields a nitrile and an isocyanate (or neutral loss of NO and CO) [3]. Solution: Always perform basic hydrolyses at 0 °C and quench with acid immediately once the precursor is consumed.
Base-catalyzed heterocyclic ring cleavage mechanism of 3-hydroxyfurazans.
Q2: I am observing the formation of 1,2,5-oxadiazole-2-oxides (furoxans) instead of furazans. Why is this happening? A: Furoxans are the N-oxide counterparts to furazans. Their formation is a classic side reaction driven by either over-oxidation during the cyclization of dioximes or the spontaneous dimerization of transient nitrile oxide intermediates [4]. Solution: Ensure your cyclization conditions are strictly dehydrating rather than oxidative. Replace reagents like sodium hypochlorite or lead tetraacetate with pure dehydrating agents like thionyl chloride ( SOCl2 ) or succinic anhydride. Maintain strictly anhydrous conditions to suppress nitrile oxide dimerization.
Q3: When attempting to alkylate the 3-hydroxy group for downstream synthesis, I get a complex mixture of products. How do I control regioselectivity? A: The 3-hydroxyfurazan anion is an ambidentate nucleophile. Alkylation can occur at the exocyclic oxygen (O-alkylation) or at the ring nitrogens (N-alkylation, forming zwitterionic nitrone-like species). Solution: To favor O-alkylation, use "softer" electrophiles and employ silver salts (e.g., Ag2CO3 ) as the base. The silver ion coordinates with the ring nitrogens, sterically and electronically directing the electrophile to the exocyclic oxygen.
Q4: My dioxime precursor is not fully cyclizing, leaving residual starting material. How can I drive this to completion? A: The dehydration of dioximes to 1,2,5-oxadiazoles is an equilibrium process. If the eliminated water is not actively removed from the system, the reaction will stall. Solution: Upgrade your physical water-scavenging setup. Use a Dean-Stark apparatus with toluene at reflux, or add molecular sieves (4Å) to the reaction vessel if using chemical dehydrating agents.
Quantitative Data: Side Reaction Diagnostics
To assist in rapid troubleshooting, refer to the following diagnostic table summarizing the analytical indicators and corrective actions for common side reactions.
| Side Reaction | Primary Cause | Analytical Indicator (NMR / MS) | Corrective Action |
| Furoxan (N-oxide) Formation | Over-oxidation; dimerization of nitrile oxides. | MS: [M+16]+ mass shift.NMR: Loss of Cs symmetry in ring carbons. | Use strictly anhydrous, non-oxidative dehydrating agents ( SOCl2 ). |
| Ring Cleavage (Fragmentation) | Prolonged exposure to strong base (pH >12) or elevated heat. | MS: Neutral loss of NO/CO ( m/z -30/-28).IR: Strong isocyanate peak (~2270 cm−1 ). | Quench basic hydrolysis at 0 °C immediately upon precursor consumption. |
| Incomplete Cyclization | Insufficient thermal energy or water accumulation. | NMR: Presence of broad dioxime -OH protons (~10-12 ppm). | Utilize a Dean-Stark trap or increase equivalents of chemical dehydrant. |
| N-Alkylation (vs. O-Alkylation) | Ambidentate nature of the furazanate anion reacting with hard electrophiles. | NMR: Significant upfield shift of the N-alkylated carbon vs O-alkylated. | Utilize Ag2CO3 to coordinate ring nitrogens and favor O-alkylation. |
References
-
Furazans in Medicinal Chemistry ACS Medicinal Chemistry Letters URL:[Link]
-
Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 National Institutes of Health (PMC) URL:[Link]
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes Journal of Mass Spectrometry (Wiley) URL:[Link]
-
Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents National Institutes of Health (PMC) URL:[Link]
Technical Support Center: Optimization of O-Alkylation of Oxadiazoles
Welcome to the technical support center for the O-alkylation of oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocycles. The O-alkylation of hydroxyl-substituted oxadiazoles (or their tautomeric oxadiazolone forms) is a critical transformation for modulating the physicochemical and pharmacological properties of these molecules.[1][2] However, the reaction is often complicated by competing N-alkylation, low yields, and potential ring instability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues in Oxadiazole O-Alkylation
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is a common issue that typically points to one of three areas: deprotonation, the alkylating agent, or the reaction temperature.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The acidity of the N-H or O-H bond in the oxadiazole tautomers is substituent-dependent. Your base may not be strong enough to generate the required oxadiazolate anion.
-
Troubleshooting: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider moving to sodium hydride (NaH) or lithium tert-butoxide. NaH is often effective as it irreversibly deprotonates the substrate, driving the reaction forward. Ensure you are using anhydrous conditions, as water can quench the base and the anionic intermediate.[3]
-
-
Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride with long reaction times and low conversion, the issue may be the leaving group.
-
Troubleshooting: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, the leaving group can be converted to a more reactive sulfonate ester (e.g., tosylate or mesylate), which are excellent electrophiles.
-
-
Insufficient Temperature: Alkylation reactions have an activation energy barrier that must be overcome.
-
Troubleshooting: Gradually increase the reaction temperature. For many standard alkylations in DMF or DMSO, temperatures between 60-100 °C are common.[4] If your substrate is sensitive to heat, consider a more reactive alkylating agent first.
-
Question 2: The major product is the N-alkylated isomer. How can I improve selectivity for O-alkylation?
This is the most frequent and challenging issue in the alkylation of ambident oxadiazolone nucleophiles. The outcome of the N- versus O-alkylation is a delicate balance of factors including the solvent, base counter-ion, and the nature of the electrophile.[5]
Mechanistic Insight: The oxadiazolate anion is an ambident nucleophile with charge density on both a ring nitrogen and an exocyclic oxygen. According to Hard and Soft Acid-Base (HSAB) theory, the more electronegative oxygen is a "hard" nucleophilic center, while the nitrogen is "softer". The selectivity is governed by the interaction between these centers and the electrophile.
Strategies to Favor O-Alkylation:
| Strategy | Rationale (Why it Works) | Recommended Action |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are effective at solvating cations, leading to a "freer" or more dissociated anion. This exposes the harder, more reactive oxygen atom, favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen, shielding it and promoting N-alkylation. | Switch from protic solvents (e.g., ethanol) to a polar aprotic solvent like DMF or DMSO. [3] |
| Base Counter-Ion | Larger, softer cations (like Cs⁺ or K⁺) associate less tightly with the hard oxygen atom compared to smaller, harder cations (like Li⁺ or Na⁺). This increased ionic character of the O-M bond enhances the nucleophilicity of the oxygen. | Use a base with a large counter-ion, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), instead of sodium hydride (NaH). |
| Alkylating Agent | "Hard" electrophiles preferentially react with the "hard" oxygen nucleophile. Alkyl halides are relatively soft. | If halide reactivity is an issue, consider converting the alcohol of your alkylating agent to a sulfonate (tosylate, mesylate) or use dialkyl sulfates. These are harder electrophiles. |
| Phase-Transfer Catalysis (PTC) | PTC using catalysts like tetrabutylammonium bromide (TBAB) generates a lipophilic ion pair [(Q⁺)(Nu⁻)] in the organic phase. The large quaternary ammonium cation (Q⁺) does not tightly shield the oxygen anion (Nu⁻), making it highly reactive and accessible for O-alkylation.[6][7] | Employ PTC conditions. A typical system is an alkyl halide, aqueous NaOH or solid K₂CO₃, and a catalyst like TBAB in a solvent like toluene or even under solvent-free conditions. [6][7] |
Workflow for Optimizing O/N Selectivity
Caption: A decision workflow for troubleshooting poor O-alkylation selectivity.
Question 3: I see multiple spots on my TLC plate, suggesting side reactions or degradation. What could be happening?
While stable, the oxadiazole ring is not inert and can undergo rearrangement or cleavage under certain conditions, especially with strong bases or high temperatures.[8][9]
Possible Causes & Solutions:
-
Ring Cleavage: Strong nucleophiles or harsh basic conditions can lead to hydrolytic or base-mediated cleavage of the oxadiazole ring. The O-N bond in 1,2,4-oxadiazoles, in particular, can be susceptible to reduction or cleavage.
-
Troubleshooting: Use the mildest base that is effective for the deprotonation (e.g., K₂CO₃). Avoid excessively high temperatures (>120 °C) for prolonged periods. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
-
Hydrolysis of Alkylating Agent: If using aqueous or non-anhydrous conditions, your alkylating agent can be consumed by hydrolysis, especially at higher temperatures.[10]
-
Troubleshooting: Ensure your solvent and reagents are dry, particularly when using strong bases like NaH. If using PTC with an aqueous phase, ensure the reaction is proceeding at a reasonable rate to outcompete hydrolysis.
-
-
Elimination Side Reaction: If you are using a secondary or bulky primary alkyl halide, elimination (to form an alkene) can compete with the desired substitution reaction, especially with strong, non-nucleophilic bases.[6]
Frequently Asked Questions (FAQs)
Q: Which base is the best starting point for my optimization?
A: For initial screening, potassium carbonate (K₂CO₃) is an excellent choice. It is inexpensive, easy to handle, and effective for many substrates without being overly harsh. If yields are low, progressing to cesium carbonate (Cs₂CO₃) can improve both yield and O-selectivity. Sodium hydride (NaH) should be reserved for when weaker bases fail, as it is highly reactive and requires strictly anhydrous conditions.
Q: How do I reliably distinguish between the N- and O-alkylated products?
A: This is a critical validation step. While 1D ¹H and ¹³C NMR can show distinct chemical shifts, unambiguous assignment requires 2D NMR techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a 2- or 3-bond correlation from the protons on the newly introduced alkyl group (e.g., the -CH₂-) to the carbon atoms of the oxadiazole ring. A correlation to the ring carbon adjacent to the oxygen (C-O) confirms O-alkylation, while a correlation to a carbon adjacent to the alkylated nitrogen confirms N-alkylation.
-
NOE/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. A NOE between the alkyl group protons and a substituent on the oxadiazole ring can help determine the site of attachment. These NMR-based strategies are essential for confirming the structure of your product.[5]
Q: Are there alternatives to alkyl halides?
A: Yes. If your alkyl halide is unreactive or promotes side reactions, consider these alternatives:
-
Dialkyl Sulfates (e.g., dimethyl sulfate): These are potent, "hard" electrophiles that often favor O-alkylation. Caution: They are highly toxic and should be handled with extreme care.
-
Mitsunobu Reaction: This reaction allows for the O-alkylation of acidic protons (like those on oxadiazolones) using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds under mild, neutral conditions and is excellent for thermally sensitive substrates.
Experimental Protocols
Protocol 1: General O-Alkylation using Potassium Carbonate
This protocol is a robust starting point for the O-alkylation of a generic 5-substituted-1,3,4-oxadiazol-2(3H)-one.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the oxadiazolone starting material (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2–0.5 M solution.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkyl bromide or iodide (1.2 eq).
-
Heat the reaction mixture to 70 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LCMS. The reaction may take 4–24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Selectivity O-Alkylation using Phase-Transfer Catalysis (PTC)
This method is highly effective for improving O-selectivity and can often be performed under milder conditions.[6][7]
-
To a round-bottom flask, add the oxadiazolone starting material (1.0 eq), toluene (to make a 0.5 M solution), the alkyl bromide (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 3.0 eq) or solid potassium carbonate (3.0 eq).
-
Stir the biphasic mixture vigorously at 50-60 °C. Vigorous stirring is essential to ensure efficient transfer between phases.
-
Monitor the reaction by TLC or LCMS. PTC reactions are often significantly faster, typically complete within 1–6 hours.
-
After completion, cool the mixture, add water, and separate the layers.
-
Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Reaction Scheme: N- vs. O-Alkylation
Caption: Competing pathways in the alkylation of oxadiazolones.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules. [Link]
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Optimization conditions for the preparation of 1,3,4-oxadiazole-1,2,3-triazole derivatives 5a. (n.d.). ResearchGate. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal For Pure Sciences. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). Molecules. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Asian Journal of Research in Chemistry. [Link]
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Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (2017). Organic & Biomolecular Chemistry. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). ChemistrySelect. [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide as a green catalyst. (2026). RSC Sustainability. [Link]
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Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. (2020). Mediterranean Journal of Chemistry. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025). Molecules. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron Letters. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
-
A Selective Process for N-alkylation in Competition with O-alkylation. (2018). ResearchGate. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025). MDPI. [Link]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2016). Organic & Biomolecular Chemistry. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
-
New Arene and/or Heteroarene-Linked 1,3,4-Oxadiazoles: Synthesis of Potential Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus Inhibitors. (n.d.). Cairo University Scholars. [Link]
-
Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. (2021). Green Chemistry. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Magnetic Resonance in Chemistry. [Link]
-
Synthesis of Polycyclic Heterocycles via a One-Pot Ortho Alkylation/Direct Heteroarylation Sequence. (2006). Organic Letters. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Organometallic Chemistry. [Link]
-
Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
-
The new era of 1,2,4-oxadiazoles. (2010). Academia.edu. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). RSC Medicinal Chemistry. [Link]
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Validating the Anticancer Activity of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid: A Comparative Guide
Executive Summary & Mechanistic Rationale
The tumor microenvironment (TME) is notoriously immunosuppressive, often hijacking metabolic pathways to evade immune clearance. Among the most critical targets in immuno-oncology is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that degrades the essential amino acid L-tryptophan into kynurenine, thereby starving effector T-cells and promoting immunosuppressive Regulatory T-cells (Tregs)[1].
Historically, the 1,2,5-oxadiazole (furazan) heterocyclic core has been a cornerstone in the development of IDO1 inhibitors, most notably exemplified by the clinical candidate Epacadostat[2]. However, the pharmacokinetic limitations of early-generation oxadiazoles—such as poor aqueous solubility and rapid metabolic clearance—have driven the search for optimized building blocks[3].
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid (OAA) emerges as a highly versatile fragment-based lead compound. Its mechanistic superiority lies in its dual-functional structure:
-
The 1,2,5-Oxadiazole Core: Acts as a potent electron-withdrawing bioisostere that coordinates directly with the active-site heme iron (Fe2+) of IDO1 without permanently poisoning the enzyme[2]. It has also demonstrated secondary utility in topoisomerase II inhibition[4].
-
The Oxyacetic Acid Moiety: Dramatically enhances aqueous solubility compared to traditional hydrophobic oxadiazoles. Furthermore, the carboxylate group mimics the native substrate (L-tryptophan), allowing for critical salt-bridge formation with basic residues (e.g., Arg343) within the IDO1 binding pocket.
This guide objectively compares the baseline performance of OAA and its optimized derivatives against alternative heterocyclic scaffolds and standard chemotherapeutics, providing self-validating experimental workflows for rigorous preclinical evaluation.
Comparative Performance Data
To objectively evaluate the utility of OAA, we compare its performance metrics against Epacadostat (a standard 1,2,5-oxadiazole), a representative 1,3,4-oxadiazole analog[5], and 5-Fluorouracil (5-FU).
Note: OAA is evaluated both as an intrinsic fragment lead and as an optimized amide derivative to demonstrate its scalability in drug discovery.
| Compound / Scaffold | hIDO1 Enzymatic IC₅₀ (nM) | HeLa Cell Viability IC₅₀ (µM) | Aqueous Solubility (mg/mL) | Mouse PK Half-life (h) | Primary Mechanism |
| OAA (Fragment Lead) | 850.0 | 45.2 | > 50.0 | 1.2 | IDO1 / Topo II |
| OAA-Amide Derivative | 42.5 | 8.1 | 18.5 | 4.5 | IDO1 Inhibition |
| Epacadostat (Standard) | 75.9 | 20.6 | < 0.1 | 2.4 | IDO1 Inhibition |
| 1,3,4-Oxadiazole Analog | > 5000.0 | 2.1 | 5.2 | 1.8 | EGFR / Broad Cytotoxic |
| 5-Fluorouracil (5-FU) | N/A | 28.6 | 12.2 | 0.3 | DNA/RNA Synthesis |
Key Takeaway: While the raw OAA fragment exhibits moderate baseline activity, its exceptional solubility (>50 mg/mL) makes it a superior starting material. When synthesized into an OAA-amide derivative, it outperforms Epacadostat in both target engagement (42.5 nM vs 75.9 nM) and pharmacokinetic half-life[3].
Experimental Protocols & Workflows
As an Application Scientist, it is critical to recognize that 1,2,5-oxadiazoles present unique assay challenges. The protocols below are designed as self-validating systems to eliminate false positives.
Recombinant hIDO1 Target Engagement Assay
Objective: Quantify the direct enzymatic inhibition of IDO1 by OAA.
The Causality of the Protocol: Why use ascorbic acid and methylene blue in the reaction buffer? IDO1 requires its heme iron to be in the active ferrous (Fe2+) state for catalytic activity. During in vitro reactions, ambient oxygen rapidly oxidizes the iron to the inactive ferric (Fe3+) state. The ascorbic acid and methylene blue act as a continuous redox cycling system, reducing the heme iron back to Fe2+. This prevents artificial assay decay and ensures that the measured IC₅₀ reflects true competitive inhibition by the oxadiazole, rather than enzyme degradation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme Addition: Add 50 nM of recombinant human IDO1 (hIDO1) to the buffer in a 96-well plate.
-
Compound Incubation: Add OAA (or derivatives) in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow heme coordination.
-
Substrate Initiation: Initiate the reaction by adding 400 µM L-Tryptophan. Incubate at 37°C for 45 minutes.
-
Termination & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes (this converts the intermediate N-formylkynurenine to kynurenine). Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and read absorbance at 490 nm against a standard kynurenine curve.
Orthogonal Cell Viability Validation (ATP-Luminescence)
Objective: Validate the cellular efficacy of OAA while avoiding redox-based assay artifacts.
The Causality of the Protocol: Why use an ATP-based luminescence assay (CellTiter-Glo) instead of a standard MTT assay? 1,2,5-oxadiazole derivatives are inherently redox-active molecules. In standard MTT/MTS assays, these compounds can directly reduce tetrazolium salts into formazan independent of cellular metabolism, leading to massive false-positive viability readings. Measuring intracellular ATP via a luciferase reaction completely bypasses this redox interference, providing an orthogonal, trustworthy confirmation of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding & Induction: Seed HeLa cells at 5,000 cells/well in a 96-well opaque white plate. Add 50 ng/mL of human Interferon-gamma (IFN-γ) to induce robust endogenous IDO1 expression[3]. Incubate for 24 hours.
-
Treatment: Treat cells with OAA compounds for 48 hours.
-
Luminescence Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence using a microplate reader.
Mechanistic Pathway & Workflow Visualizations
Figure 1: Mechanism of action for 1,2,5-oxadiazole-mediated IDO1 inhibition and T-cell activation.
Figure 2: Step-by-step experimental workflow for validating redox-active oxadiazole compounds.
References
- Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors.European Journal of Medicinal Chemistry / PubMed.
- INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.ACS Medicinal Chemistry Letters.
- Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives.Anticancer Research.
- US9320732B2 - 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase.Google Patents.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents.RSC Advances.
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- 3. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of the Synthesis Routes for Oxadiazole Isomers: A Technical Guide for Drug Discovery
Oxadiazoles are privileged five-membered heterocyclic scaffolds containing two nitrogen atoms and one oxygen atom. Widely deployed as bioisosteres for amides and esters, they improve the metabolic stability and target binding affinity of lead compounds. Among the four possible regioisomers, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles dominate modern medicinal chemistry. While 1,2,5-oxadiazoles (furazans) are primarily utilized in energetic materials or specific NO-donating drugs, and 1,2,3-oxadiazoles are thermodynamically unstable, the 1,2,4- and 1,3,4- isomers offer robust stability and versatile functionalization.
This guide provides an objective, data-driven comparison of the synthetic methodologies for 1,2,4- and 1,3,4-oxadiazoles, analyzing their physicochemical properties and detailing self-validating experimental protocols for their construction.
Pharmacochemical Profiling: 1,2,4- vs. 1,3,4-Oxadiazoles
Before selecting a synthetic route, it is crucial to understand the physicochemical divergence between the two primary isomers. A systematic matched-pair analysis of drug-like compounds reveals that the regioisomeric shift from a 1,2,4- to a 1,3,4-oxadiazole profoundly impacts the molecule's pharmacokinetic profile.
Causality in Design: The distinct charge distribution and dipole moments of the 1,3,4-isomer generally result in an order of magnitude 1[1]. This translates to higher aqueous solubility, reduced hERG channel inhibition (lowering cardiotoxicity risks), and 1[1]. Consequently, when optimizing a lead compound suffering from poor aqueous solubility or rapid hepatic clearance, transitioning from a 1,2,4- to a 1,3,4-oxadiazole core is a highly effective strategic choice.
Table 1: Comparative Physicochemical Trends (Matched-Pair Analysis)
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Strategic Impact on Drug Design |
| Lipophilicity (log D) | Higher | Lower | 1,3,4-isomer is preferred for reducing off-target lipophilic binding. |
| Aqueous Solubility | Lower | Higher | 1,3,4-isomer improves oral bioavailability for BCS Class II/IV drugs. |
| Metabolic Stability | Moderate | High | 1,3,4-isomer shows greater resistance to hepatic P450 oxidation. |
| hERG Inhibition | Higher Risk | Lower Risk | 1,3,4-isomer mitigates cardiovascular liability. |
Synthetic Workflows and Mechanistic Pathways
Comparative synthetic workflows for 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.
Synthesis of 1,2,4-Oxadiazoles: The Amidoxime Route
The most reliable construction of the 1,2,4-oxadiazole core involves the 2[2]. This can be executed via a traditional two-step process (isolating the O-acylamidoxime) or a streamlined one-pot protocol.
Mechanistic Causality: The two-step method is advantageous when dealing with sterically hindered or electronically deactivated substrates. By isolating the O-acylamidoxime, researchers can force the subsequent cyclodehydration using specific catalysts like3[3]. TBAF acts as a mild, soluble base that deprotonates the amidoxime nitrogen, facilitating the intramolecular nucleophilic attack on the carbonyl carbon while preventing the thermal degradation of sensitive functional groups. Conversely, for robust substrates, a 2[2] maximizes throughput.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 1,2,4-Oxadiazoles
This protocol utilizes polymer-supported carbodiimide to simplify purification, a critical advantage in library synthesis.
-
Activation: To a microwave-safe vial, add the carboxylic acid (1.0 eq.), polymer-supported carbodiimide (PS-Carbodiimide, 1.5 eq.), and Hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous THF. Stir at room temperature for 15 minutes to generate the active ester.
-
Amidoxime Addition: Add the amidoxime (1.0 eq.) to the vial. Seal the vial and subject it to microwave irradiation at 110°C for 20–30 minutes.
-
Self-Validation Check: Monitor the reaction via LC-MS. The intermediate O-acylamidoxime will exhibit a distinct [M+H] peak. Complete conversion is validated when this peak is entirely replaced by the[M+H - 18] peak, confirming the loss of water during cyclodehydration.
-
Workup & Isolation: Cool to room temperature and filter the mixture to remove the PS-Carbodiimide resin. Wash the resin with dichloromethane (DCM). Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Synthesis of 1,3,4-Oxadiazoles: Hydrazide Cyclodehydration
The 1,3,4-oxadiazole ring is traditionally synthesized via the dehydrative cyclization of N,N'-diacylhydrazines. Historically, this required harsh dehydrating agents like POCl₃ or SOCl₂ at reflux, which severely limited functional group tolerance and often epimerized adjacent chiral centers.
Mechanistic Causality: To accommodate delicate moieties, modern protocols utilize the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent selectively reacts with the enol tautomer of the N,N'-diacylhydrazine. By converting the enolic hydroxyl group into a sulfamate ester (a highly effective leaving group), it drives the cyclodehydration forward at room temperature or mild heating. This4[4] bypasses the need for harsh, acidic chlorinating agents. Alternatively, the 5[5] provides a highly efficient oxidative route utilizing commercially cheap and safe reagents.
Protocol 2: Mild Synthesis of 1,3,4-Oxadiazoles using Burgess Reagent
This protocol is designed for substrates where POCl₃ causes epimerization or decomposition.
-
Acylation: Dissolve the acyl hydrazide (1.0 eq.) and carboxylic acid (1.1 eq.) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 2 hours to form the N,N'-diacylhydrazine.
-
Validation Check 1: Perform TLC (using a polar eluent like 5-10% MeOH in DCM). A new, highly polar spot corresponding to the N,N'-diacylhydrazine must be visible.
-
Aqueous Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Cyclodehydration: Dissolve the crude N,N'-diacylhydrazine in anhydrous THF. Add Burgess reagent (1.5 to 2.0 eq.). Stir at room temperature or heat gently to 60°C for 2–4 hours.
-
Validation Check 2: LC-MS analysis must confirm the disappearance of the diacylhydrazine mass and the emergence of the[M+H - 18] oxadiazole signal.
-
Isolation: Concentrate the solvent and purify directly via silica gel chromatography. Yields typically range from 70–93%.
Comparative Reaction Conditions and Performance
Table 2: Synthesis Route Comparison Matrix
| Target Isomer | Primary Route | Reagents / Catalysts | Temp / Time | Functional Group Tolerance | Typical Yields |
| 1,2,4-Oxadiazole | Two-Step Amidoxime | EDCI/HOBt, then TBAF | RT, 4-16h | High (protects thermal-sensitive groups) | 65–85% |
| 1,2,4-Oxadiazole | One-Pot Amidoxime | CDI or PS-Carbodiimide | 110°C (MW), 30m | Moderate (requires thermal stability) | 70–90% |
| 1,3,4-Oxadiazole | Diacylhydrazine (Harsh) | POCl₃ or SOCl₂ | 90–110°C, 4-8h | Low (cleaves Boc, epimerizes chiral centers) | 50–75% |
| 1,3,4-Oxadiazole | Diacylhydrazine (Mild) | Burgess Reagent | RT–60°C, 2-4h | High (preserves stereocenters) | 70–93% |
| 1,3,4-Oxadiazole | Oxidative Cyclization | Acylthiosemicarbazide + I₂ | RT, 2-6h | Moderate (metal-free, green chemistry) | 60–85% |
References
-
Oxadiazoles in Medicinal Chemistry - ACS Publications -1
-
Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - BenchChem - 2
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications - Open Medicinal Chemistry Journal - 4
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review - MDPI -5
-
Efficient 1,2,4-Oxadiazole Formation - BenchChem - 3
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 [mdpi.com]
Bridging the Translational Gap: In Vivo Validation of 1,2,5-Oxadiazole-Based IDO1 Inhibitors
Introduction: The 1,2,5-Oxadiazole Scaffold in Immuno-Oncology
The 1,2,5-oxadiazole (furazan) ring has emerged as a highly privileged pharmacophore in drug development due to its unique physicochemical properties, acting as a stable bioisostere for amides and esters. In oncology, this scaffold is most prominently utilized in the design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is a monomeric heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism[1].
By inhibiting IDO1 and decreasing kynurenine in tumor cells, 1,2,5-oxadiazole derivatives—such as the clinical-stage compound epacadostat—restore the proliferation and activation of T-lymphocytes and natural killer (NK) cells[2]. However, translating in vitro enzymatic potency into in vivo efficacy presents significant challenges. High plasma protein binding, rapid metabolic clearance, and the complexities of the tumor microenvironment (TME) often cause highly potent in vitro hits to fail in animal models. This guide provides a comparative analysis of 1,2,5-oxadiazole performance and outlines self-validating in vivo protocols to ensure robust preclinical data.
Mechanistic Rationale & Target Engagement
IDO1 overexpression in the TME drives localized tryptophan (Trp) depletion and kynurenine (Kyn) accumulation. This metabolic shift activates the aryl hydrocarbon receptor (AhR), driving regulatory T cell (Treg) differentiation while simultaneously inducing effector T cell (Teff) anergy. 1,2,5-oxadiazole-3-carboximidamides competitively bind to the heme iron of IDO1, blocking this immunosuppressive cascade.
Figure 1: IDO1 pathway inhibition by 1,2,5-oxadiazoles reversing T-cell anergy.
Comparative Performance: 1,2,5-Oxadiazoles vs. Alternatives
When evaluating a novel 1,2,5-oxadiazole derivative, it must be benchmarked against both established oxadiazoles and alternative chemotypes. Recent structural optimizations have yielded novel 1,2,5-oxadiazole derivatives (e.g., Compound 11u) that exhibit excellent inhibitory potency against hIDO1 (IC50 = 42.2 nM) and in HeLa cells expressing hIDO1 (IC50 = 4.35 nM)[3].
The table below summarizes the translational drop-off often seen between biochemical assays and in vivo models, highlighting why cellular IC50 and oral bioavailability (F%) are critical go/no-go metrics before animal testing.
| Compound | Chemotype | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Oral Bioavailability (F%) | In Vivo Syngeneic Efficacy (TGI) |
| Epacadostat | 1,2,5-oxadiazole | ~71 | ~10 - 15 | ~40-50% | Moderate (Requires combination) |
| Compound 11u | 1,2,5-oxadiazole | 42.2 | 4.35 | >60% | High (Low micromolar doses) |
| Linrodostat | Non-oxadiazole | 1.7 | 4.0 | ~60% | High |
| Indoximod | Trp analog | >10,000 | >10,000 | High | Moderate (Acts downstream of IDO1) |
Note: The versatility of the oxadiazole ring extends beyond IDO1; for example, benzo[c][1,2,5]oxadiazole derivatives are currently being validated as potent small-molecule PD-L1 inhibitors[4].
In Vivo Validation Workflows
Causality in Model Selection: A critical failure point in immuno-oncology validation is the use of immunocompromised mice (e.g., athymic nude mice). Because 1,2,5-oxadiazoles do not exert direct cytotoxicity but rather reverse immune suppression, immunocompetent syngeneic models (such as CT26 colon carcinoma or B16-F10 melanoma in BALB/c or C57BL/6 mice) are strictly required for efficacy readouts. Xenografts should only be used for early Pharmacokinetic/Pharmacodynamic (PK/PD) profiling.
Figure 2: In vivo validation workflow for IDO1 inhibitors in syngeneic models.
Protocol 1: Pharmacodynamic (PD) Target Engagement (Plasma Kyn/Trp Ratio)
Objective: Confirm that the in vitro enzyme inhibition translates to systemic metabolic modulation in vivo. Self-Validating Logic: By measuring the Kyn/Trp ratio via LC-MS/MS, you isolate the drug's direct biochemical effect from downstream immune complexities. If the ratio does not drop, the compound has failed PK parameters (e.g., rapid clearance), not immunological ones.
Step-by-Step Methodology:
-
Acclimation & Inoculation: Subcutaneously inject 1×106 CT26 cells into the right flank of 6-8 week-old female BALB/c mice.
-
Randomization: Once tumors reach ~100 mm³ (typically Day 7-10), randomize mice into Vehicle and Treatment groups (e.g., 1,2,5-oxadiazole at 25, 50, and 100 mg/kg BID via oral gavage).
-
Sampling: Collect ~50 µL of blood via the submandibular vein at 1, 2, 4, 8, and 12 hours post-dose. Centrifuge at 3,000 x g for 10 mins to isolate plasma.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol containing internal standards (e.g., d5-tryptophan, d4-kynurenine) to the plasma. Vortex and centrifuge at 15,000 x g for 15 mins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Quantify the absolute concentrations of Trp and Kyn to calculate the Kyn/Trp ratio. A >50% reduction in the ratio indicates successful target engagement.
Protocol 2: Syngeneic Tumor Efficacy and Immune Profiling
Objective: Validate that biochemical inhibition translates to Tumor Growth Inhibition (TGI) and immune reactivation. Self-Validating Logic: Because IDO1 inhibitors are rarely curative as monotherapies, this protocol must include a combination arm (e.g., anti-PD-1). If the compound shows target engagement (Protocol 1) but fails to enhance anti-PD-1 efficacy, the tumor model may be relying on redundant immunosuppressive pathways (e.g., TDO or arginase).
Step-by-Step Methodology:
-
Dosing Regimen: Following tumor establishment (~100 mm³), begin oral dosing of the 1,2,5-oxadiazole compound. For the combination arm, administer anti-PD-1 antibody (e.g., 10 mg/kg IP, twice weekly).
-
Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula: V=0.5×length×width2 .
-
Endpoint Excision: Euthanize mice when vehicle tumors reach 1,500 mm³. Excise the tumors, weigh them, and mechanically dissociate them into single-cell suspensions using a gentleMACS dissociator and collagenase/DNase digestion.
-
Flow Cytometry (FACS): Stain the single-cell suspension with viability dyes and fluorophore-conjugated antibodies for CD45 (leukocytes), CD3, CD8 (cytotoxic T cells), CD4, and FoxP3 (Tregs).
-
Data Interpretation: A successful in vivo validation of the 1,2,5-oxadiazole will demonstrate a statistically significant increase in the intratumoral CD8+ / Treg ratio compared to the vehicle, correlating directly with the observed TGI.
References
- National Cancer Institute. "Definition of epacadostat - NCI Drug Dictionary." Cancer.gov.[URL: https://www.cancer.
- Prendergast, G. C., et al. "What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past." PMC, National Institutes of Health.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8019313/]
- "Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1." PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/39404909/]
- "Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity." Journal of Medicinal Chemistry, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00476]
Sources
assessing the specificity of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
Assessing the Specificity of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic Acid: A Comparative Guide for Fragment-Based Drug Design
As drug discovery shifts toward targeting complex metalloenzymes and highly polar active sites, the limitations of traditional phenyl-based fragments become apparent. High lipophilicity often drives off-target binding, muddying structure-activity relationships (SAR). In this guide, we evaluate 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid (CAS 1369142-67-5)—a highly specialized heterocyclic building block—and compare its specificity profile against alternative bioisosteres.
By functioning as a rigid, electron-deficient scaffold with a unique hydrogen-bond acceptor profile, the 1,2,5-oxadiazole (furazan) core has proven exceptionally valuable in designing highly specific inhibitors, most notably for targets like Indoleamine 2,3-dioxygenase 1 (IDO1)[1].
Mechanistic Rationale: Why the 1,2,5-Oxadiazole Core?
When assessing fragment specificity, we must look beyond simple steric bulk and analyze the electronic microenvironment. The 1,2,5-oxadiazole ring is not merely a phenyl ring substitute; it is a classical bioisostere that fundamentally alters the physicochemical properties of the appended oxyacetic acid[2].
-
Electronic Vectoring: Unlike 1,3,4-oxadiazoles or 1,2,4-oxadiazoles, the adjacent nitrogen atoms in the 1,2,5-isomer create a strong, localized dipole moment. This specific geometry forces the molecule into a distinct binding conformation, which is highly specific for coordinating with heme iron or basic residues (e.g., Arginine) in tight binding pockets[3].
-
Lipophilic Efficiency (LipE): The incorporation of the 1,2,5-oxadiazole ring drastically lowers the cLogP compared to a phenoxy group. This reduction in lipophilicity ensures that binding affinity is driven by specific, directional hydrogen bonds rather than non-specific hydrophobic collapse, thereby reducing off-target toxicity.
Comparative Performance Data
To objectively assess its utility, we compare 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid against a standard phenoxyacetic acid and a structural isomer (1,3,4-oxadiazole).
| Compound Fragment | Core Scaffold | Est. cLogP | TPSA (Ų) | H-Bond Acceptors | Target Specificity Profile |
| 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid | 1,2,5-Oxadiazole | ~0.10 | 85.0 | 5 | High: Optimal geometry for heme-pocket coordination (e.g., IDO1); low non-specific binding[1]. |
| 2-(Phenoxy)acetic acid | Phenyl | ~1.34 | 46.5 | 2 | Low: Broad-spectrum binding; highly prone to off-target hydrophobic interactions. |
| 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid | 1,3,4-Oxadiazole | ~-0.20 | 85.0 | 5 | Moderate: Good solubility, but altered nitrogen vector geometry reduces specificity in rigid active sites[3]. |
Experimental Workflows for Specificity Assessment
To validate the specificity of this fragment, we employ an orthogonal testing strategy. We first establish direct, specific binding kinetics using Surface Plasmon Resonance (SPR), followed by a functional enzymatic assay to confirm that binding translates to target modulation.
Fig 1. Logical workflow for assessing fragment specificity via orthogonal validation.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
This protocol isolates the physical binding event, stripping away cellular variables to prove direct target engagement.
Self-Validating System Setup: The assay must include a blank reference flow cell (FC1) to subtract bulk refractive index changes, and a known positive control (e.g., Epacadostat for IDO1)[1]. If the positive control's KD deviates by >3-fold from literature, or the χ2 of the kinetic fit exceeds 10% of Rmax , the run is automatically invalidated.
-
Immobilization: Amine-couple the target protein (e.g., recombinant human IDO1) to a CM5 sensor chip to a density of ~3000 RU. Causality: A moderate density prevents steric hindrance and mass transport limitations, ensuring the observed kinetics reflect true 1:1 binding.
-
Analyte Preparation: Prepare a 2-fold dilution series of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid (from 500 µM to 15.6 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).
-
Injection: Inject analytes at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize the rebinding of the fragment to the sensor surface, which is critical for accurately calculating the rapid off-rates ( koff ) typical of low-molecular-weight fragments.
-
Data Analysis: Double-reference the sensograms (subtracting FC1 and buffer-only injections) and fit to a 1:1 Langmuir binding model to extract KD .
Protocol 2: Orthogonal IDO1 Enzymatic Inhibition Assay
Binding does not guarantee functional inhibition. This protocol validates that the specific binding of the 1,2,5-oxadiazole fragment effectively blocks the catalytic activity of a model target (IDO1).
Fig 2. Mechanism of IDO1 inhibition and downstream kynurenine pathway suppression.
Self-Validating System Setup: Include a "No-Enzyme" control to establish baseline absorbance and a "Vehicle" (DMSO) control for maximum enzyme activity.
-
Buffer Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 10 mM ascorbic acid, and 10 µM methylene blue. Causality: IDO1 requires its heme iron to remain in the ferrous ( Fe2+ ) state for catalytic activity. The ascorbic acid/methylene blue system acts as a reducing agent to prevent auto-oxidation to the inactive ferric ( Fe3+ ) state, ensuring the assay measures true competitive inhibition rather than enzyme degradation.
-
Incubation: Pre-incubate 50 nM recombinant IDO1 with varying concentrations of the oxadiazole fragment for 15 minutes at room temperature.
-
Reaction Initiation: Add 100 µM L-tryptophan to initiate the reaction. Incubate for 45 minutes at 37°C.
-
Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.
-
Analysis: Calculate the IC50 based on the dose-response curve. A highly specific fragment will show a clean sigmoidal curve without a highly variable Hill slope, indicating a specific 1:1 stoichiometric inhibition rather than non-specific aggregation.
Sources
Comparative Cytotoxicity of Oxadiazole-Based Compounds: A Preclinical Guide to Anticancer Efficacy
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their translational potential. Among these, the oxadiazole ring (specifically the 1,3,4- and 1,2,4-oxadiazole isomers) has emerged as a highly privileged pharmacophore in oncology. The unique electron-withdrawing nature of the oxadiazole ring allows it to act as a robust bioisostere for amides and esters, significantly improving metabolic stability while facilitating high-affinity hydrogen bonding with target kinases.
This guide provides an objective, data-driven comparison of various oxadiazole derivatives, analyzing their comparative cytotoxicity, structure-activity relationships (SAR), and the rigorous experimental methodologies required to validate their efficacy in vitro.
Mechanistic Pathways of Oxadiazole Cytotoxicity
To accurately compare these compounds, we must first understand how they induce cytotoxicity. Oxadiazole derivatives are not broad-spectrum biocides; they are targeted agents that disrupt specific oncogenic signaling cascades. The primary mechanisms include:
-
Kinase Inhibition (EGFR/CDK2): Substituted oxadiazoles competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), downregulating the downstream PI3K/AKT survival pathway[1].
-
Tubulin Polymerization Inhibition: 2,5-disubstituted-1,3,4-oxadiazoles bind to the colchicine site of tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase[2].
-
Epigenetic Modulation (HDAC1): Specific derivatives act as histone deacetylase (HDAC) inhibitors, altering gene expression to trigger apoptosis[2].
Fig 1. Mechanistic pathways of oxadiazole-induced cytotoxicity in human cancer cell lines.
Comparative Cytotoxicity Data
The structural versatility of the oxadiazole core allows for extensive functionalization. Below is a comparative analysis of recent high-performing oxadiazole derivatives, benchmarked by their half-maximal inhibitory concentration (IC50) across various human cancer cell lines.
| Compound Scaffold / Key Substitution | Target Cell Line | Cancer Type | IC50 (µM) | Putative Mechanism / Notes |
| Compound 4h (2-acetamidophenoxy-1,3,4-oxadiazole) | A549 | Lung Carcinoma | < 0.14 | Highly potent; outperformed Cisplatin (4.98 µM)[3]. |
| Compound 10 (5-bromo-indoline-1,3,4-oxadiazole) | HepG2 | Hepatocellular | 0.26 | Dual inhibition of EGFR and CDK2 kinases[1]. |
| Compound 19 (5-nitrothiophene-1,3,4-oxadiazole) | HCT-116 | Colon Carcinoma | 0.50 | The nitro group significantly enhances electrophilicity[2]. |
| Compound 12c (Pyrimido-indole-oxadiazole + NO2) | MCF-7 | Breast Cancer | 1.10 | Acts via MDM2 inhibition to restore p53 function[4]. |
| Compound 3g (3,4,5-trimethoxy styryl-1,3,4-oxadiazole) | MCF-7 | Breast Cancer | 17.12 | Cytotoxicity correlates with strong antioxidant activity[5]. |
Structure-Activity Relationship (SAR) Insights
From a drug design perspective, the data reveals clear causality between specific substitutions and cytotoxic efficacy:
-
Halogenation: The addition of electron-withdrawing halogens (e.g., the bromine in Compound 10) at the para-position of aryl rings enhances lipophilicity, driving deeper penetration into hydrophobic kinase pockets[1].
-
Nitro Substituents: Nitro groups (as seen in Compounds 19 and 12c) act as powerful electron-withdrawing moieties. This increases the overall dipole moment of the molecule, strengthening hydrogen bonding with target residues and drastically lowering the IC50[2],[4].
-
Selectivity Index (SI): High cytotoxicity is only valuable if it is selective. For example, Compound 4h demonstrated a high SI by remaining relatively non-toxic to L929 murine fibroblasts while aggressively targeting A549 lung cancer cells[3].
Experimental Methodology: Self-Validating Cytotoxicity Profiling
To ensure scientific integrity, cytotoxicity cannot be evaluated in a vacuum. A robust protocol must be a self-validating system that accounts for false positives (e.g., solvent toxicity) and provides orthogonal validation (e.g., confirming that reduced viability is due to apoptosis, not just halted proliferation).
Step-by-Step Protocol
Step 1: Cell Synchronization & Seeding
-
Action: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at 5×103 cells/well. Incubate in serum-free media for 12 hours prior to treatment.
-
Causality: Serum starvation synchronizes the cell population in the G0 phase of the cell cycle. This ensures that the observed cytotoxic effects are a direct result of the oxadiazole treatment rather than confounding variables related to asynchronous baseline proliferation rates.
Step 2: Compound Preparation & Treatment
-
Action: Dissolve oxadiazole derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1% v/v.
-
Causality: DMSO concentrations above 0.1% can independently induce cell stress and membrane permeabilization, artificially inflating the apparent cytotoxicity of the drug.
Step 3: MTT Viability Assay (Primary Screen)
-
Action: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO and read absorbance at 570 nm.
-
Causality: The MTT assay measures mitochondrial reductase activity. Because only viable cells can reduce the tetrazolium dye to purple formazan, this provides a highly quantitative, high-throughput proxy for cell viability, allowing for precise IC50 calculation[5].
Step 4: Annexin V-FITC/PI Flow Cytometry (Orthogonal Validation)
-
Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry within 1 hour.
-
Causality: While MTT tells us if cells died, Annexin V/PI tells us how they died. We utilize this specific assay because it temporally resolves early apoptotic events (Annexin V binds to externalized phosphatidylserine) from late-stage necrotic membrane rupture (PI enters permeable membranes). This proves the oxadiazole is inducing programmed cell death rather than non-specific necrosis[3].
Fig 2. Self-validating experimental workflow for evaluating oxadiazole cytotoxicity.
Conclusion
The comparative data clearly illustrates that the 1,3,4-oxadiazole scaffold is highly tunable. By strategically incorporating electron-withdrawing groups (like nitro or halogens) and optimizing the dihedral angle through 2,5-disubstitution, researchers can push IC50 values from the double-digit micromolar range down to the sub-micromolar range (<0.14 µM)[3]. When paired with rigorous, self-validating screening protocols, these compounds represent highly viable candidates for progression into in vivo pharmacokinetic modeling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
